1-Boc-4-Ethylaminopiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSJYNZSNVSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593239 | |
| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264905-39-7 | |
| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Piperidine Scaffold
An In-Depth Technical Guide to 1-Boc-4-ethylaminopiperidine (CAS 264905-39-7): Synthesis, Characterization, and Applications in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow it to effectively bind to a wide range of biological targets, making it an incredibly adaptable and "privileged" structure in drug design.[2][3] Within this class, 4-aminopiperidine derivatives are of particular interest, serving as critical building blocks for therapeutics targeting everything from neurological disorders to viral infections.[4][5][6]
This guide focuses on a key intermediate, tert-butyl 4-(ethylamino)piperidine-1-carboxylate , commonly known as This compound (CAS No. 264905-39-7). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate and crucial design choice. It deactivates the ring nitrogen, preventing unwanted side reactions and enabling precise, regioselective modifications at the secondary amine in the 4-position. This control makes it an invaluable precursor for constructing complex molecular architectures required for novel drug candidates.[2]
This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the synthesis, structural characterization, and strategic applications of this versatile compound.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 264905-39-7 | [7] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |
| Molecular Weight | 228.33 g/mol | [7] |
| Physical Form | Solid or semi-solid | |
| Boiling Point | 306.1±35.0 °C (Predicted) | [7] |
| Density | 1.00±0.1 g/cm³ (Predicted) | [7] |
| pKa | 10.25±0.20 (Predicted) | [7] |
Safety and Handling
This compound is classified as hazardous and requires careful handling.
-
Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).
-
Precautionary Measures :
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Avoid breathing dust.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[7] Recommended storage is at room temperature or refrigerated (2–8 °C).[7]
-
Synthesis Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing this compound is the reductive amination of N-Boc-4-piperidone. This "one-pot" procedure is favored for its efficiency, high yields, and use of mild reducing agents, which preserves the acid-labile Boc protecting group.[2][11][12]
The causality behind this choice is clear: alternative methods like direct alkylation of 1-Boc-4-aminopiperidine with an ethyl halide risk over-alkylation and require harsher conditions. Reductive amination, however, proceeds through the controlled formation of an iminium intermediate, which is then selectively reduced to the desired secondary amine.
Workflow for Synthesis via Reductive Amination
Caption: Synthesis of this compound via reductive amination.
Exemplary Experimental Protocol
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ketone.
-
Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Amine Addition : Add ethylamine (1.1-1.5 eq). If using acetaldehyde, it is added at this stage. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction : Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to control any potential exotherm. Borane-pyridine complex is another excellent, less toxic alternative to cyanide-containing reagents.[11]
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of N-Boc-4-piperidone by TLC.
-
Workup : Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: tert-butyl protons (~1.45 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.2-1.8 ppm and ~2.8-4.0 ppm), ethyl group protons (triplet ~1.1 ppm, 3H and quartet ~2.6 ppm, 2H), and N-H proton (broad singlet). |
| ¹³C NMR | Signals for: tert-butyl carbons (~28.5 ppm), Boc carbonyl carbon (~155 ppm), piperidine ring carbons, and ethyl group carbons. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 229.19. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-2975 cm⁻¹), and the strong C=O stretch of the Boc carbamate group (~1690 cm⁻¹). |
The combination of these techniques provides unambiguous confirmation of the target structure. NMR spectroscopy, in particular, is a powerful tool for quantitative analysis and ensuring high purity.[13][14]
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is designed for subsequent chemical modifications in a multi-step synthesis.
Role as a Versatile Building Block
The primary utility stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing chemists to selectively functionalize the ethylamino group. Subsequently, the Boc group can be easily removed under acidic conditions (e.g., with Trifluoroacetic Acid or HCl) to reveal the piperidine nitrogen for further modification.
This strategic protection and deprotection scheme is fundamental to building complex molecules, including potential drug candidates for:
-
Cognition Enhancers : 4-aminopiperidine derivatives have been identified as potent agents for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[5]
-
Antiviral Agents : A 4-aminopiperidine scaffold was discovered to be a potent inhibitor of Hepatitis C Virus (HCV) assembly, demonstrating its utility in infectious disease research.[6]
-
Analgesics : The piperidine moiety is a core component of many analgesics, including opioids, and new derivatives are constantly being explored for pain management.[15]
-
Oncology and Other CNS Disorders : The piperidine scaffold is widely used in the synthesis of compounds targeting a vast array of receptors and enzymes implicated in cancer and various central nervous system disorders.[3]
Logical Workflow in Medicinal Chemistry
Caption: Synthetic strategies using this compound.
Conclusion
This compound (CAS 264905-39-7) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its carefully designed structure, featuring a crucial Boc protecting group, enables the efficient and controlled synthesis of complex piperidine-containing molecules. Through well-established and reliable protocols like reductive amination, this intermediate can be produced with high purity, as validated by standard spectroscopic methods. Its proven utility as a precursor for compounds with diverse biological activities, from CNS modulation to antiviral effects, ensures its continued importance in the drug discovery and development pipeline. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
- Gote, V., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- ChemSrc. (n.d.). 1-boc-4-morpholinopiperdine CAS#:125541-20-0.
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SSRN.
- Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone.
- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Chatterjee, A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(6), 713-718.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn.
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- Holzgrabe, U., & Malet-Martino, M. (2011). NMR techniques in biomedical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-15.
- Popović-Bijelić, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(4), 231-244.
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An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(ethylamino)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7), a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth explanations of the significance of each property, detailed experimental protocols for their determination, and expert insights into the causality behind methodological choices. The guide covers the compound's chemical identity, acidity and basicity (pKa), lipophilicity (logP), and solubility, supported by workflows and spectroscopic analysis principles. The objective is to equip scientists with the foundational knowledge required for the effective utilization, characterization, and optimization of this versatile synthetic building block.
Introduction and Significance
Tert-butyl 4-(ethylamino)piperidine-1-carboxylate is a bifunctional molecule belonging to the class of N-Boc protected piperidines. The structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a secondary amine (ethylamino) at the 4-position. This configuration makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).
The Boc group serves as a robust protecting group that is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The secondary amine provides a nucleophilic site for further functionalization, such as acylation, alkylation, or reductive amination, enabling the construction of diverse molecular scaffolds. Piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to improve pharmacokinetic properties such as solubility and cell permeability. Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for designing efficient synthetic routes and predicting the behavior of its downstream derivatives.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and physical properties for tert-butyl 4-(ethylamino)piperidine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(ethylamino)piperidine-1-carboxylate | [1][2] |
| CAS Number | 264905-39-7 | [1][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [4][5] |
| Canonical SMILES | CCNC1CCN(C(=O)OC(C)(C)C)CC1 | [1][2] |
| InChI Key | SRDSJYNZSNVSGS-UHFFFAOYSA-N | [2] |
| Physical State | Liquid (at room temperature) | [1] |
| Purity | ≥95% (typical commercial grade) | [1][4] |
In-Depth Physicochemical Characterization
The interplay of a molecule's physicochemical properties governs its behavior in both chemical reactions and biological systems. This section provides a detailed examination of the key parameters for tert-butyl 4-(ethylamino)piperidine-1-carboxylate and outlines field-proven, self-validating protocols for their experimental determination.
3.1 Acidity and Basicity Profile (pKa)
The pKa, or acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH. For this compound, the secondary ethylamino group is basic and will be protonated at acidic pH. The nitrogen of the piperidine ring is part of a urethane linkage and is non-basic. The pKa value directly influences solubility, lipophilicity, receptor binding, and metabolic stability. While no specific experimental pKa value for this compound is publicly documented, it can be reliably determined using potentiometric titration.
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa at the half-equivalence point.[6][7]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[7][8]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a final concentration of approximately 1-10 mM.[6][8] A co-solvent is often necessary for compounds with moderate to low aqueous solubility.
-
Titration Setup:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[7][8]
-
Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements by forming carbonic acid.[7][8]
-
-
Titration:
-
For a basic compound, titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).
-
The pKa is the pH value at the point where half of the titrant volume required to reach the equivalence point has been added.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal (typically <0.1 pH units).[8]
Senior Scientist's Note: The choice of potentiometric titration is based on its robustness and accuracy for determining the pKa of ionizable groups.[9] Maintaining constant ionic strength is crucial because ionic activity can affect pH measurements; the background electrolyte swamps out minor changes in ionic strength as the titration proceeds.
3.2 Lipophilicity Profile (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important parameters in drug design. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithmic form, logP, is used for non-ionizable compounds. For ionizable compounds like tert-butyl 4-(ethylamino)piperidine-1-carboxylate, the distribution coefficient (logD) is measured at a specific pH (typically physiological pH 7.4), as it accounts for the partitioning of both the ionized and neutral forms. High lipophilicity can improve membrane permeability but may also increase metabolic clearance and reduce aqueous solubility.
The shake-flask method is the gold standard for logP/logD determination, involving the direct measurement of a compound's concentration in two immiscible phases after equilibration.[10][11]
-
Phase Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer and allowing the layers to separate. Use the n-octanol layer for the experiment.
-
Pre-saturate the pH 7.4 buffer by mixing it with n-octanol. Use the aqueous layer for the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The final concentration should be below the solubility limit in either phase.
-
-
Equilibration:
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][12] A calibration curve must be prepared for accurate quantification.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
The final result is expressed as logD₇.₄ = log₁₀(D).
-
-
Validation: The experiment should be run in triplicate. The sum of the absolute amount of compound recovered from both phases should be close to 100% of the initial amount to confirm that no degradation or adsorption occurred.
Senior Scientist's Note: Pre-saturating the solvents is a critical, self-validating step.[10] n-Octanol has some miscibility with water (and vice versa). Failing to pre-saturate the phases would cause a change in phase volumes during the experiment, leading to inaccurate concentration measurements and an erroneous logD value.
Spectroscopic and Structural Elucidation
While specific spectra for this compound are not widely published, its structure allows for the prediction of key characteristic signals that are essential for its identification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
tert-Butyl Group: A sharp, strong singlet integrating to 9 protons (9H) is expected around δ 1.4-1.5 ppm. This is a hallmark signal for a Boc-protecting group.
-
Ethyl Group: An upfield triplet (~δ 1.1 ppm, 3H) for the -CH₃ group coupled to the methylene, and a quartet (~δ 2.6 ppm, 2H) for the -CH₂- group coupled to the methyl group.
-
Piperidine Ring: Complex, overlapping multiplets for the axial and equatorial protons on the ring, typically found between δ 1.2-1.8 ppm and δ 2.8-4.2 ppm. The protons alpha to the Boc-protected nitrogen are shifted downfield.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Boc Group: A carbonyl carbon signal around δ 155 ppm, a quaternary carbon signal around δ 80 ppm, and a methyl carbon signal around δ 28 ppm.
-
Ethyl & Piperidine Carbons: Signals for the ethyl and piperidine ring carbons would appear in the aliphatic region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
A strong, characteristic carbonyl (C=O) stretching vibration for the urethane group is expected in the range of 1680-1700 cm⁻¹.
-
An N-H bending vibration for the secondary amine around 1500-1600 cm⁻¹.
-
C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
In electrospray ionization (ESI) positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z value of approximately 229.3.
-
Thermal and Physical Properties
-
Physical State: The compound is typically supplied as a colorless to pale yellow liquid at room temperature. [1]* Boiling/Melting Point: Specific experimental data for the boiling and melting points are not readily available in public literature. These values are dependent on purity and pressure.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound and structurally related piperidines, standard laboratory precautions should be observed. [3][13][14]
-
Hazards: May cause skin, eye, and respiratory irritation. Handle with care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]
Conclusion
Tert-butyl 4-(ethylamino)piperidine-1-carboxylate is a synthetic intermediate whose utility is defined by its physicochemical properties. Its basic ethylamino group allows for predictable acid-base chemistry, a key consideration for reaction conditions and purification strategies. The overall molecular structure suggests moderate lipophilicity and likely low aqueous solubility, properties that must be carefully managed in both synthetic and biological applications. The protocols and principles outlined in this guide provide a robust framework for the experimental characterization of this compound, enabling researchers to generate reliable data to inform reaction optimization, guide the design of new derivatives, and predict the behavior of resulting drug candidates.
References
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- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 115-121. URL: https://pubmed.ncbi.nlm.nih.gov/26255678/
- AChemBlock. tert-butyl 4-(ethylamino)piperidine-1-carboxylate 95%. URL: https://www.achemblock.com/products/S71486.html
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- Laibo Chem. Tert-butyl 4-(ethylamino)piperidine-1-carboxylate. URL: https://www.laibochem.
- Mondal, S. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. URL: https://scholaris.ro/index.php/scholaris/article/view/100
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- ResearchGate. (2015). Request PDF: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. URL: https://www.researchgate.
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- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58709. URL: https://www.jove.com/t/58709/a-new-straightforward-method-for-lipophilicity-logp-measurement
- Bell, C. F., & Lott, A. D. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(9), 1163. URL: https://pubs.acs.org/doi/10.1021/ed075p1163
- Kuujia. 4-Boc-Aminopiperidine. URL: https://www.kuujia.com/cas/73874-95-0.html
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- Wilson, Z. E., & Avdeef, A. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(13), 8965-8973. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00989
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A Technical Guide to 1-Boc-4-ethylaminopiperidine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth examination of tert-butyl 4-(ethylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-ethylaminopiperidine. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its bifunctional nature, which incorporates a protected piperidine nitrogen and a secondary amine. We will detail its core physicochemical properties, present a robust and validated synthetic protocol via reductive amination, outline a comprehensive analytical characterization strategy, and discuss its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile molecule.
Core Physicochemical Properties
This compound is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and an ethylamino substituent is present at the 4-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step synthesis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3][4] |
| Molecular Weight | 228.33 g/mol | [2][3][4] |
| CAS Number | 264905-39-7 | [2][3][4] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Boiling Point | 306.1±35.0 °C (Predicted) | [4] |
| Density | 1.00±0.1 g/cm³ (Predicted) | [4] |
| pKa | 10.25±0.20 (Predicted) | [4] |
Synthesis: Reductive Amination Pathway
The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of 1-Boc-4-piperidinone with ethylamine. This one-pot reaction is favored for its operational simplicity and high yields.
Mechanistic Rationale
The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[1][5] Unlike stronger reducing agents like sodium borohydride, STAB is a milder and more selective reagent that does not readily reduce the starting ketone but efficiently reduces the protonated imine intermediate. This selectivity minimizes side reactions and enhances product yield.[5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.
Experimental Workflow Diagram
Caption: Reductive amination workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the reductive amination of N-Boc-4-piperidinone.[1]
-
Reaction Setup: To a round-bottom flask charged with 1-Boc-4-piperidinone (1.0 eq.), add dichloromethane (DCM, approx. 5 mL per mmol of ketone).
-
Amine Addition: Add ethylamine (typically as a 2M solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.1 eq.) to the stirred solution.
-
Reducer Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2M NaOH). Stir for 1 hour.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Analytical Validation: A Self-Validating System
Confirmation of the product's identity and purity is essential. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system, where each technique corroborates the structural features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The expected signals for this compound are highly predictable.
-
¹H NMR:
-
Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.45 ppm.
-
Ethyl Group: An ethyl group will manifest as a quartet (CH₂) around δ 2.6-2.8 ppm coupled to a triplet (CH₃) around δ 1.1-1.2 ppm.
-
Piperidine Ring: The protons on the piperidine ring will appear as complex multiplets between δ 1.2 and 4.1 ppm. The axial and equatorial protons adjacent to the ring nitrogen (positions 2 and 6) will be distinct, often appearing as broad multiplets.
-
N-H Proton: A broad singlet corresponding to the secondary amine proton will be observed, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR:
-
Boc Group: Two signals are expected: one for the quaternary carbon of the tert-butyl group (~79.5 ppm) and one for the three equivalent methyl carbons (~28.4 ppm). The carbonyl carbon will appear further downfield (~155 ppm).[1]
-
Ethyl Group: Two signals corresponding to the CH₂ and CH₃ carbons.
-
Piperidine Ring: Signals for the C4 (methine) and the C2/C6 and C3/C5 carbons.
-
Full characterization via NMR confirms the connectivity and chemical environment of every atom in the molecule, validating the outcome of the synthesis.[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the expected molecular ion peak would be observed as the protonated molecule [M+H]⁺.
-
Expected Mass: For C₁₂H₂₄N₂O₂, the calculated monoisotopic mass is 228.1838.
-
Observed Ion: In ESI-MS, the primary observed peak should be at m/z ≈ 229.19 .
The confirmation of the correct molecular weight by MS provides orthogonal validation to the structural data obtained from NMR.
Applications in Drug Discovery and Development
The 1-Boc-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide range of biologically active compounds.
-
Versatile Intermediate: this compound is a versatile intermediate. The secondary amine can be readily functionalized via acylation, alkylation, or sulfonylation to generate a diverse library of compounds for screening. Subsequently, the Boc group can be removed to allow further modification at the piperidine nitrogen.
-
Scaffold for CNS-Active Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The structural features of this compound make it an attractive starting point for developing novel therapeutics for neurological disorders.[7]
-
Precursor to Complex Molecules: This compound is used in the multi-step synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.[8] The related compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a well-known precursor in the synthesis of fentanyl and its analogs, highlighting the critical role of this chemical class as synthetic intermediates.[9][10][11]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its synthesis is reliably achieved through a straightforward and scalable reductive amination protocol. The structural integrity of the molecule can be rigorously confirmed using a combination of NMR and MS, creating a self-validating analytical workflow. Its utility as a versatile building block ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and the ongoing quest for novel pharmaceutical agents.
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An In-depth Technical Guide to the Synthesis of 1-Boc-4-ethylaminopiperidine from 4-Aminopiperidine
Foreword: The Strategic Importance of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1] The strategic functionalization of the piperidine ring allows for the precise tuning of a molecule's biological activity and properties. 1-Boc-4-ethylaminopiperidine is a valuable bifunctional building block, featuring a protected piperidine nitrogen and a secondary amine at the C4 position, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the chemical principles, provide a detailed, step-by-step protocol for its synthesis via reductive amination, and address critical aspects of process control, safety, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthetic route.
Synthetic Strategy: Reductive Amination as the Method of Choice
The target transformation is the selective N-ethylation of the 4-amino group of 1-Boc-4-aminopiperidine. While direct alkylation with an ethyl halide might seem plausible, this approach is fraught with challenges, most notably the high risk of over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Such side reactions result in complex product mixtures and low yields of the desired secondary amine.
A far superior and more controlled method is reductive amination .[5][6] This cornerstone reaction in amine synthesis involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride reagent.[7][8]
The key advantages of this approach are:
-
High Selectivity: By using a mild reducing agent, reduction is directed specifically to the C=N bond of the iminium intermediate, leaving the carbonyl group of the starting material untouched.[9]
-
Avoidance of Over-alkylation: The secondary amine product is generally less nucleophilic than the primary amine starting material, and reaction conditions can be tuned to strongly favor mono-alkylation.
-
Mild Conditions: The reaction typically proceeds at room temperature under neutral or weakly acidic conditions, preserving sensitive functional groups.
Our synthetic pathway begins with the readily available 4-aminopiperidine, which must first be protected at the piperidine nitrogen to ensure regioselective ethylation at the C4-amino group.
Figure 1. High-level overview of the two-step synthesis.
Step 1: Regioselective Protection of 4-Aminopiperidine
To direct the subsequent ethylation to the primary amino group at the C4 position, the more nucleophilic secondary amine of the piperidine ring must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of reductive amination and its straightforward removal under acidic conditions.[10]
The protection is achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-4-aminopiperidine, which is often a solid and can be used in the next step without further purification if purity is sufficient.[11]
Step 2: N-Ethylation via Reductive Amination
This is the core transformation, converting the protected primary amine into the target secondary amine.
The Underlying Mechanism
The reaction proceeds through a well-established three-step mechanism:[5]
-
Carbinolamine Formation: The nucleophilic primary amine of 1-Boc-4-aminopiperidine attacks the electrophilic carbonyl carbon of acetaldehyde to form a transient hemiaminal (carbinolamine) intermediate.
-
Iminium Ion Formation: Under the slightly acidic conditions (either from adventitious water or a catalytic amount of added acid), the carbinolamine dehydrates to form a Schiff base, which is protonated to yield a highly electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride (STAB) delivers a hydride ion to the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final N-ethylated product.
Figure 2. Simplified mechanism of reductive amination.
Rationale for Reagent Selection
-
Substrate (1-Boc-4-aminopiperidine): As established, the Boc group is crucial for directing the reaction to the desired nitrogen atom.
-
Carbonyl Source (Acetaldehyde): This provides the ethyl group. It is highly reactive and readily available. Due to its low boiling point (20.2 °C), it should be handled with care in a well-ventilated area.
-
Reducing Agent (Sodium Triacetoxyborohydride - STAB): This is the key to the reaction's success. Unlike the more powerful sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent.[12] Its reduced reactivity, owing to the electron-withdrawing effect of the three acetate groups, prevents the reduction of the starting aldehyde.[5] It is also less toxic and easier to handle than its predecessor, sodium cyanoborohydride (NaCNBH₃).[9]
-
Solvent (Dichloromethane - DCM): An aprotic solvent like DCM or 1,2-dichloroethane (DCE) is preferred as it does not react with the hydride reagent and effectively solubilizes the reactants.
-
Catalyst (Acetic Acid): While not always necessary, a catalytic amount of acetic acid can accelerate the reaction by facilitating the dehydration of the carbinolamine to form the iminium ion.[13]
Detailed Experimental Protocol
This protocol describes a typical lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | MW ( g/mol ) | Stoichiometry (eq) | Typical Scale (10 mmol) |
| 1-Boc-4-aminopiperidine | 200.28 | 1.0 | 2.00 g (10.0 mmol) |
| Acetaldehyde | 44.05 | 1.2 | 0.64 mL (12.0 mmol) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g (15.0 mmol) |
| Dichloromethane (DCM) | - | - | ~50 mL |
| Acetic Acid (optional) | 60.05 | 1.1 | 0.63 mL (11.0 mmol) |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-4-aminopiperidine (2.00 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
-
Acetaldehyde Addition: Add acetaldehyde (0.64 mL, 12.0 mmol) to the solution. If using acetic acid, it may be added at this stage.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
STAB Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Caution: The addition can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC (e.g., using 10% Methanol in DCM with 1% NH₄OH as eluent) or LC-MS until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~30 mL). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~20 mL each).
-
Washing and Drying: Combine all organic layers and wash with brine (~30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford this compound as a pure product.
Product Characterization and Purity Analysis
The identity and purity of the final product, this compound (MW: 228.33 g/mol ), must be confirmed using standard analytical techniques.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR include the triplet for the methyl group and the quartet for the methylene group of the N-ethyl moiety, along with the characteristic signals for the Boc group and the piperidine ring protons.
-
Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of the product. A peak corresponding to [M+H]⁺ at m/z 229.2 is expected.
-
Chromatography: GC and HPLC are effective for determining the purity of the final compound.[14] A typical expected purity after chromatography is >97%.
A typical reaction yield after purification ranges from 75% to 90% .
Critical Safety Considerations
Adherence to safety protocols is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18]
-
Sodium Triacetoxyborohydride (STAB):
-
Acetaldehyde:
-
Hazard: Highly flammable, volatile liquid with a low flash point. It is an irritant to the respiratory system and eyes.
-
Handling: Must be handled in a well-ventilated fume hood away from ignition sources. Keep the container tightly sealed and cooled.
-
-
Dichloromethane (DCM):
-
Hazard: Volatile solvent and a suspected carcinogen.
-
Handling: Use only in a fume hood with appropriate chemical-resistant gloves and safety goggles.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times. [16]
Conclusion
The synthesis of this compound from 4-aminopiperidine is efficiently achieved in two high-yielding steps: Boc protection followed by reductive amination. The use of sodium triacetoxyborohydride is central to the success of the N-ethylation step, providing a mild, selective, and scalable method that avoids the common pitfalls of direct alkylation. This robust protocol furnishes a valuable building block for drug discovery programs, enabling the facile construction of more complex and biologically active molecules. By understanding the underlying chemical principles and adhering to the detailed procedures and safety guidelines outlined in this guide, researchers can reliably produce this key intermediate with high purity and yield.
References
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link][5][6][12][13][21]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link][18]
- Carlson, M. W., et al. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Myers, A. (n.d.).
- Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. University of Florence. [Link][22]
- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link][15]
- Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(1), 1063–1075. [Link][8]
- Forzato, C., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 11, 26978-26985. [Link][23]
- LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. [Link][4]
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- Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3357–3359. [Link][2]
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A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-ethylaminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pivotal synthetic building block, 1-Boc-4-ethylaminopiperidine (tert-butyl 4-(ethylamino)piperidine-1-carboxylate), CAS Number 264905-39-7.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and empowering researchers in their synthetic endeavors. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this compound. Experimental protocols, data interpretation, and a thorough reference list are included to support and validate the findings.
Introduction: The Significance of this compound in Synthesis
This compound is a key intermediate in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the strategic placement of an ethylamino group at the 4-position, coupled with the versatile Boc-protecting group on the ring nitrogen, makes it a valuable precursor for the synthesis of complex target molecules. The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group, allowing for selective reactions at the secondary amine.
Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and integrity of subsequent synthetic steps. This guide serves as an authoritative resource for the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Key Interpretive Features:
-
Boc Group: A characteristic sharp singlet is observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.45 ppm.
-
Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to axial and equatorial relationships and coupling with adjacent protons. The protons on carbons adjacent to the nitrogen (positions 2 and 6) are deshielded and appear further downfield.
-
Ethyl Group Protons: The ethyl group attached to the secondary amine will show a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling.
-
N-H Proton: The proton on the secondary amine often appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.45 | Singlet |
| -NH-CH₂-CH₃ | ~1.10 | Triplet |
| Piperidine H-2, H-6 (axial) | ~2.70 - 2.90 | Multiplet |
| Piperidine H-2, H-6 (equatorial) | ~4.00 - 4.20 | Multiplet |
| Piperidine H-3, H-5 (axial) | ~1.20 - 1.40 | Multiplet |
| Piperidine H-3, H-5 (equatorial) | ~1.80 - 2.00 | Multiplet |
| Piperidine H-4 | ~2.60 - 2.80 | Multiplet |
| -NH-CH₂-CH₃ | ~2.60 - 2.80 | Quartet |
| -NH- | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Key Interpretive Features:
-
Boc Group: Two distinct signals are observed for the Boc group: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.
-
Ethyl Group Carbons: The two carbons of the ethyl group will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~28.5 |
| -C(CH₃)₃ | ~79.5 |
| -NH-CH₂-CH₃ | ~15.0 |
| Piperidine C-2, C-6 | ~44.0 |
| Piperidine C-3, C-5 | ~32.0 |
| Piperidine C-4 | ~50.0 |
| -NH-CH₂-CH₃ | ~42.0 |
| C=O (Boc) | ~155.0 |
Experimental Protocol for NMR Analysis
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns. For this compound, with a molecular formula of C₁₂H₂₄N₂O₂, the expected molecular weight is 228.33 g/mol . [1] Key Interpretive Features:
-
Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 229.
-
Loss of Boc Group: A common fragmentation pathway is the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.
-
Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atoms in the piperidine ring is a characteristic fragmentation pattern for piperidine derivatives.
Table 4: Expected Key Fragments in the ESI-MS of this compound
| m/z | Possible Fragment |
| 229 | [M+H]⁺ |
| 173 | [M+H - C₄H₈]⁺ |
| 129 | [M+H - Boc]⁺ |
Experimental Protocol for ESI-MS Analysis
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The detailed analysis of NMR, IR, and MS spectra, along with the provided experimental protocols, offers researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this important synthetic intermediate. Adherence to these analytical principles ensures the quality and reproducibility of synthetic processes, ultimately contributing to the successful development of novel chemical entities.
References
- PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
- J&K Scientific. (n.d.). This compound | 264905-39-7.
- PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
- Google Patents. (n.d.). CA2464347A1 - Piperidine derivatives and their use as modulators of chemokine receptor activity (especially ccr5).
- PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Ten Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.
- ChemBK. (n.d.). Cas no 196613-57-7 (Tert-butyl 4-aminoazepane-1-carboxylate).
- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Chem-Impex. (n.d.). 1-Boc-4-cyclopropylaminopiperidine.
- PubChem. (n.d.). 1-Boc-4-AP.
- Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.
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An In-depth Technical Guide to the Structural Elucidation and Conformation of 1-Boc-4-ethylaminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-ethylaminopiperidine, a key building block in medicinal chemistry, plays a crucial role in the synthesis of a wide array of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by modulating reactivity and solubility. The ethylamino substituent at the 4-position provides a handle for further functionalization, making this molecule a versatile intermediate in the development of novel therapeutics. A thorough understanding of its structural features and conformational behavior is paramount for predicting its reactivity, designing new synthetic routes, and ultimately, for the rational design of drug candidates with optimal efficacy and safety profiles.
This technical guide provides a comprehensive analysis of the structural elucidation and conformational preferences of this compound. We will delve into the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to unravel its molecular architecture. Furthermore, we will explore the conformational landscape of this molecule, which is critical for its interaction with biological targets.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive determination of the structure of this compound relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the overall molecular geometry.
-
Boc Group: A sharp singlet, integrating to nine protons, is expected in the upfield region (around 1.4 ppm), characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and resonate at approximately 2.8-3.2 ppm (axial) and 3.8-4.2 ppm (equatorial). The protons on C3 and C5 are predicted to appear in the range of 1.2-1.8 ppm. The proton at C4, attached to the same carbon as the ethylamino group, will likely be a multiplet around 2.6-3.0 ppm.
-
Ethyl Group: The ethyl group will give rise to a quartet (CH₂) and a triplet (CH₃). The quartet, corresponding to the methylene protons adjacent to the nitrogen, is expected around 2.5-2.7 ppm. The triplet for the methyl protons will appear further upfield, around 1.0-1.2 ppm.
-
N-H Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Boc) | ~155 | The carbonyl carbon is highly deshielded. |
| C(CH₃)₃ (Boc) | ~79 | The quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the Boc group. |
| C2, C6 (Piperidine) | ~40-45 | Carbons adjacent to the Boc-protected nitrogen. |
| C4 (Piperidine) | ~50-55 | Carbon bearing the ethylamino substituent. |
| C3, C5 (Piperidine) | ~30-35 | Piperidine ring carbons. |
| CH₂ (Ethyl) | ~40-45 | Methylene carbon of the ethyl group. |
| CH₃ (Ethyl) | ~15 | Methyl carbon of the ethyl group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 (weak to medium, broad) |
| C-H (Alkane) | Stretching | 2850-3000 |
| C=O (Carbamate) | Stretching | 1680-1700 (strong) |
| N-H (Amine) | Bending | 1550-1650 |
| C-N | Stretching | 1000-1250 |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak (M⁺) for this compound is expected at m/z = 228. Common fragmentation pathways for N-Boc protected amines involve the loss of the Boc group or fragments thereof.
-
Loss of tert-butyl group: [M - 57]⁺, corresponding to the loss of a C₄H₉ radical.
-
Loss of isobutylene: [M - 56]⁺, resulting from the elimination of C₄H₈.
-
Loss of the Boc group: [M - 100]⁺, corresponding to the piperidin-4-ylethylamine cation.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ethylamino nitrogen.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Sample Introduction: Inject a dilute solution of the sample into the GC.
-
Chromatographic Separation: Separate the compound from any impurities using an appropriate GC column and temperature program.
-
Mass Analysis: Obtain the mass spectrum of the eluted compound using electron ionization.
Conformational Analysis: Unveiling the 3D Architecture
The biological activity of a molecule is intimately linked to its three-dimensional shape. For this compound, the piperidine ring is not planar but exists in different conformations to minimize steric and torsional strain.
The Dominant Chair Conformation
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation . This conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
The large and sterically demanding tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the conformational equilibrium. Due to the A(1,3) strain (steric interaction between an axial substituent on nitrogen and the axial protons at C3 and C5), the Boc group has a strong preference for the equatorial position.
Conformational Isomers of this compound
Given the chair conformation of the piperidine ring, the ethylamino group at the 4-position can exist in either an axial or an equatorial orientation. This leads to two possible chair conformers in equilibrium.
Caption: Conformational equilibrium of this compound.
The relative stability of these two conformers is determined by the steric interactions of the ethylamino group. In general, substituents on a six-membered ring prefer the equatorial position to avoid 1,3-diaxial interactions with the axial protons on the same side of the ring. Therefore, the equatorial conformer of this compound is expected to be the major and more stable conformer .
Experimental Evidence for Conformational Preference
The conformational preference can be experimentally determined using ¹H NMR spectroscopy by analyzing the coupling constants (J-values) of the piperidine ring protons. Large coupling constants (typically 8-12 Hz) between adjacent axial protons (J_ax-ax) are characteristic of a chair conformation. The coupling constants for axial-equatorial and equatorial-equatorial protons are smaller (typically 2-5 Hz).
Conclusion
The structural elucidation and conformational analysis of this compound are essential for its effective utilization in synthetic and medicinal chemistry. This guide has outlined the key spectroscopic techniques and theoretical considerations for characterizing this important building block. A comprehensive understanding of its molecular structure, functional groups, and three-dimensional shape provides a solid foundation for the design and development of novel and improved therapeutic agents.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Conformational analysis of N-acylpiperidines. Journal of the American Chemical Society. [Link]
- NMR Spectroscopy in Drug Discovery.
A Technical Guide to the Solubility of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate in Organic Solvents for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-(ethylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of solubility in drug development—from reaction kinetics to formulation and bioavailability—this document serves as a critical resource for researchers, chemists, and formulation scientists.[1][2][3] It begins with a detailed physicochemical analysis of the molecule's structure to predict its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, designed to empower researchers to generate reliable and reproducible solubility data.[4] This is supplemented by guidance on data interpretation and best practices for reporting, ensuring the seamless application of these findings in a drug development pipeline.
Introduction: The Strategic Importance of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate
Tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7) is a substituted piperidine derivative increasingly utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected nitrogen, a secondary amine, and a piperidine core, makes it a valuable intermediate for constructing novel chemical entities.
The successful transition of a new chemical entity from laboratory synthesis to a viable drug product is profoundly dependent on its physicochemical properties, with solubility being a primary determinant of its processability and ultimate bioavailability.[5][6] Poor solubility can hinder reaction efficiency, complicate purification processes, and lead to inadequate absorption in vivo, thereby terminating the development of otherwise promising drug candidates.[1][3] Therefore, a thorough understanding and empirical determination of the solubility of key intermediates like tert-butyl 4-(ethylamino)piperidine-1-carboxylate in relevant organic solvents is not merely a perfunctory task but a strategic necessity in pharmaceutical research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 264905-39-7 | [7] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |
| Molecular Weight | 228.34 g/mol | [7] |
| IUPAC Name | tert-butyl 4-(ethylamino)piperidine-1-carboxylate | [7] |
Predictive Solubility Analysis Based on Molecular Structure
The solubility of a compound is governed by the interplay of its functional groups with the solvent. An analysis of the molecular structure of tert-butyl 4-(ethylamino)piperidine-1-carboxylate allows for a reasoned prediction of its behavior in various solvent classes.
Caption: Key functional groups influencing the solubility of the molecule.
-
Lipophilic Character: The large tert-butyl group and the aliphatic piperidine backbone impart significant non-polar character. This suggests that the molecule will not be completely insoluble in non-polar solvents.
-
Polar & Hydrogen Bonding Character: The molecule possesses two key polar features:
-
The carbamate group , which can act as a hydrogen bond acceptor.
-
The secondary amine (-NH-) of the ethylamino group, which is a crucial functional group capable of both donating and accepting hydrogen bonds.
-
Predicted Solubility Trends
-
High Solubility Predicted in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carbamate oxygen and the secondary amine, effectively solvating the molecule.
-
High to Moderate Solubility Predicted in Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, which should facilitate the dissolution of the compound. Tetrahydrofuran (THF) and Acetonitrile, being less polar, may offer moderate solubility.
-
Low Solubility Predicted in Non-Polar Solvents (e.g., Hexanes, Toluene): The strong polar interactions required to break the crystal lattice energy of the solid compound are absent in these solvents. While the lipophilic portions of the molecule will interact favorably, the polar groups will be poorly solvated, leading to low overall solubility.
A Self-Validating Protocol for Equilibrium Solubility Determination
To obtain definitive solubility data, an empirical approach is essential. The following protocol describes the shake-flask method , a gold-standard technique for determining equilibrium solubility.[4] Its design incorporates self-validating steps to ensure data integrity and trustworthiness.
Caption: Experimental workflow for the equilibrium shake-flask method.
Materials and Equipment
-
Compound: tert-butyl 4-(ethylamino)piperidine-1-carboxylate (purity >95%).
-
Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, DMSO, THF, Toluene, n-Hexane.
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, 1 mL syringes, 0.22 µm PTFE syringe filters, volumetric flasks, HPLC system with UV detector.
Step-by-Step Methodology
Part A: Preparation of Saturated Solutions
-
Aliquot Compound: Add an excess amount of the solid compound (e.g., 20-30 mg, accurately weighed) into several labeled glass vials. The key is to ensure undissolved solid remains at equilibrium.
-
Add Solvent: Accurately dispense a known volume (e.g., 1.0 mL) of a selected organic solvent into each vial.
-
Seal and Agitate: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 200 rpm).
Part B: Ensuring Equilibrium (Self-Validation) 4. Time-Point Sampling: Remove a vial for a given solvent at 24 hours and another at 48 hours. The concentrations determined from both time points should be statistically identical. If the 48-hour sample shows a significantly higher concentration, it indicates that equilibrium was not reached at 24 hours, and agitation should be continued for a longer period (e.g., 72 hours).
Part C: Sample Processing and Analysis 5. Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker. Let them stand for 30 minutes. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid. 6. Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter. 7. Dilution: Based on predicted solubility, perform an accurate serial dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve. 8. Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
Part D: Calculation 9. Final Calculation: Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. Report the solubility in both mg/mL and mol/L.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and decision-making.
Solubility Data Table (Template)
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | |
| Non-Polar | Toluene | 25 | Experimental Value | Calculated Value |
| n-Hexane | 25 | Experimental Value | Calculated Value |
Application of Solubility Data
-
Reaction Solvent Selection: High solubility is desirable for achieving homogeneous reaction conditions and favorable kinetics. Solvents like THF or Acetonitrile might be ideal.
-
Crystallization and Purification: The ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A combination of a "good" solvent (e.g., Ethanol) and a "poor" anti-solvent (e.g., Hexane) is often employed.
-
Formulation Development: For liquid formulations, identifying a solvent that provides the required concentration and is pharmaceutically acceptable is crucial.
Conclusion
While a predictive analysis of tert-butyl 4-(ethylamino)piperidine-1-carboxylate suggests high solubility in polar organic solvents and low solubility in non-polar media, this guide emphasizes that such estimations must be confirmed through rigorous experimental measurement. The provided shake-flask protocol is designed to be a robust and self-validating system, enabling researchers to generate high-quality, reliable data. This empirical data is indispensable for making informed decisions in process chemistry, optimizing purification strategies, and advancing the overall drug development program.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research.
- Optimizing drug Solubility for enhanced oral formul
- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Journal of Medical and Pharmaceutical Allied Sciences.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.
- General Experimental Protocol for Determining Solubility. (2025). BenchChem.
- tert-Butyl 4-(ethylamino)
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- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 7. tert-butyl 4-(ethylamino)piperidine-1-carboxylate 95% | CAS: 264905-39-7 | AChemBlock [achemblock.com]
theoretical and computational studies of 1-Boc-4-ethylaminopiperidine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-Boc-4-ethylaminopiperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility and utility as a synthetic building block make it a molecule of immense interest. This guide provides a comprehensive theoretical and computational framework for the study of a specific derivative, this compound. We will delve into the core computational methodologies that elucidate its structural, electronic, and reactive properties. This document is designed not as a rigid protocol, but as an expert-guided exploration into the causality behind computational choices, empowering researchers to apply these techniques to their own drug discovery pipelines. We will cover conformational analysis using quantum mechanics, prediction of spectroscopic signatures (NMR, IR), and the evaluation of reactivity through frontier molecular orbitals and electrostatic potential mapping. Each section is grounded in established scientific principles, supported by detailed, replicable protocols and authoritative references.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental structural motif in medicinal chemistry.[1] Its derivatives are integral to a vast number of pharmaceuticals and biologically active compounds, underscoring their importance in drug design and discovery.[1][2] The prevalence of this scaffold across therapeutic areas, including oncology, neuroscience, and infectious diseases, stems from its ability to present substituents in a well-defined three-dimensional arrangement, crucial for specific interactions with biological targets like enzymes and receptors.[2][3]
The molecule of interest, this compound, combines three key features:
-
The Piperidine Core: Provides the fundamental 3D structure.
-
The tert-butoxycarbonyl (Boc) Group: A widely used protecting group for amines.[4][5] It prevents the piperidine nitrogen from engaging in unwanted reactions during synthetic sequences and its steric bulk significantly influences the ring's conformational preferences.[4]
-
The 4-ethylamino Substituent: A secondary amine that can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition at a biological target.
Understanding the interplay of these components at a molecular level is paramount for predicting the behavior of this compound in both synthetic and biological contexts. Computational chemistry offers a powerful lens through which to view and quantify these properties before committing to costly and time-consuming laboratory experiments.[2][6]
Conformational Landscape: Beyond the Simple Chair
The biological activity of a molecule is inextricably linked to its three-dimensional shape. For the piperidine ring, the lowest energy conformation is typically a chair form, which minimizes both angular and torsional strain.[7][8] However, the presence of bulky substituents introduces a complex energetic landscape of different conformers. The primary goal of a conformational analysis is to identify the most stable conformer(s) and determine the relative energy differences between them.
Key Conformational Isomers
For this compound, the principal conformational questions revolve around:
-
Ring Inversion: The interconversion between the two possible chair conformations.
-
Substituent Orientation: Whether the 4-ethylamino group occupies an axial or equatorial position. The large N-Boc group is almost exclusively found in the equatorial position to avoid prohibitive steric clashes.
-
Amide Bond Rotation: The rotation around the N-CO bond of the Boc group can also lead to distinct conformers.[7]
The two primary chair conformers are the equatorial conformer (4-ethylamino group is equatorial) and the axial conformer (4-ethylamino group is axial). Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[9] However, electrostatic interactions, particularly in protonated forms, can sometimes stabilize the axial conformer.[10]
Diagram: Conformational Equilibrium of this compound
Caption: Interconversion between equatorial and axial chair forms via a high-energy twist-boat intermediate.
Protocol: Conformational Search and Geometry Optimization
This protocol outlines the use of Density Functional Theory (DFT) to determine the relative energies of the conformers. DFT provides a good balance between computational cost and accuracy for systems of this size.[6][11]
Objective: To find the lowest energy structures of the axial and equatorial conformers and calculate their relative stability.
Software: Gaussian 16, or similar quantum chemistry software.
Methodology:
-
Initial Structure Generation:
-
Build the 3D structures of both the equatorial and axial conformers of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Ensure correct atom connectivity and basic stereochemistry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the nearest local minimum on the potential energy surface for each starting structure.
-
Causality: This step is crucial because the initial hand-drawn structure is not at a stable energy minimum. The optimization algorithm adjusts bond lengths, angles, and dihedrals to find a stable structure.
-
Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set. This level is widely used and provides reliable geometries for organic molecules.[12]
-
Gaussian Input Snippet:
-
-
Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the structure must be re-optimized. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Comparison:
-
Compare the Gibbs free energies (or electronic energies as a first approximation) of the optimized axial and equatorial conformers.
-
The energy difference (ΔG) indicates the relative stability. A negative ΔG for the equatorial -> axial transition means the axial form is more stable, and vice versa.
-
Predicting Spectroscopic and Electronic Properties
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results.[13]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Calculating NMR chemical shifts in silico can aid in peak assignment and confirm conformational assignments.
Protocol: GIAO NMR Chemical Shift Calculation
Objective: To calculate the ¹H and ¹³C NMR chemical shifts for the lowest energy conformer.
Methodology:
-
Optimized Structure: Use the lowest-energy geometry obtained from the protocol in Section 2.2.
-
NMR Calculation: Perform a single-point energy calculation using the Gauge-Including Atomic Orbital (GIAO) method.
-
Causality: The GIAO method is a reliable approach for calculating magnetic shielding tensors, which are then converted to chemical shifts. It is essential to perform this calculation on a high-quality, optimized geometry.
-
Recommended Level of Theory: B3LYP/6-311+G(d,p). A larger basis set is recommended for property calculations.
-
Gaussian Input Snippet:
-
-
Data Processing:
-
The output provides absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. A computed IR spectrum can help identify key functional groups and confirm the structure.
Protocol: Vibrational Frequency Calculation
Objective: To calculate the harmonic vibrational frequencies and IR intensities.
Methodology:
-
Frequency Output: The frequency calculation performed in step 3 of the geometry optimization protocol (Section 2.2) already provides this data.
-
Analysis:
-
Visualize the spectrum using visualization software.
-
Identify characteristic vibrational modes. For this compound, key peaks would include:
-
C=O stretch (Boc group): Typically a strong band around 1680-1700 cm⁻¹.
-
N-H stretch (ethylamino group): A moderate band around 3300-3500 cm⁻¹.
-
C-H stretches (alkyl groups): Multiple bands around 2850-3000 cm⁻¹.
-
-
Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. They may need to be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement with experiment.[12]
-
Table 1: Predicted Spectroscopic and Electronic Data
| Property | Predicted Value (Illustrative) | Computational Method | Significance |
| Relative Energy (Axial vs Eq) | +2.1 kcal/mol | B3LYP/6-31G(d) | Equatorial conformer is significantly more stable. |
| ¹³C NMR (Boc C=O) | ~155 ppm | GIAO-B3LYP/6-311+G(d,p) | Characteristic signal for the carbamate carbonyl. |
| IR Freq. (Boc C=O Stretch) | ~1730 cm⁻¹ (scaled) | B3LYP/6-31G(d) | Strong, sharp peak confirming the presence of the Boc protecting group. |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) | Indicates the energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |
| LUMO Energy | +1.2 eV | B3LYP/6-31G(d) | Indicates the energy of the lowest energy unoccupied orbitals; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) | A large gap suggests high kinetic stability and low chemical reactivity. |
Note: The values in this table are illustrative examples of what a typical computational study would yield and are not from a specific published study on this exact molecule.
Reactivity and Interaction Analysis
Beyond static structure, computational methods can predict how a molecule will behave in a chemical reaction or how it will interact with a biological target.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms attached to heteroatoms (e.g., the N-H proton). These are sites for nucleophilic attack.
For this compound, the MEP would show a strong negative potential around the carbonyl oxygen of the Boc group and a positive potential around the N-H proton of the ethylamino group, identifying them as key sites for intermolecular interactions like hydrogen bonding.
Diagram: General Computational Chemistry Workflow
Caption: A standard workflow for calculating molecular properties from a starting structure.
Molecular Docking and Dynamics
While a full exploration is beyond the scope of this guide, it is crucial to mention these techniques as the next logical steps in a drug discovery context.[2]
-
Molecular Docking: If a biological target (e.g., an enzyme active site) is known, molecular docking can predict the preferred binding orientation and affinity of this compound within that site.[3][14] This helps to generate hypotheses about the structure-activity relationship (SAR).
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, either in solution or when bound to a protein.[6][11] This can reveal important information about conformational flexibility, the stability of binding poses, and the role of solvent molecules.
Conclusion
The theoretical and computational study of this compound provides a deep, quantitative understanding of its fundamental properties. Through the systematic application of DFT, we can reliably predict its most stable three-dimensional structure, interpret its spectroscopic signatures, and anticipate its reactive behavior. This in-silico approach provides a robust, cost-effective foundation for guiding synthetic efforts and is an indispensable component of modern, rational drug design. The protocols and principles outlined in this guide are not limited to this specific molecule but serve as a validated workflow for the broader class of substituted piperidines, empowering researchers to accelerate the discovery of novel therapeutics.
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- Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.
- Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
- Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Semantic Scholar.
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- Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(9), 2349.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Wikipedia. (n.d.). 1-Boc-4-AP.
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- Kutzner, C., et al. (2016). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Physical Chemistry Chemical Physics, 18(44), 30447-30457.
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- Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 555-562.
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- Stead, D., & O'Brien, P. (2009). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate.
- Zohra, F., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(1), 108.
- Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342.
- Adams, H., et al. (2003). DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Dalton Transactions, (15), 3066-3073.
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The Versatile Nucleophile: An In-depth Technical Guide to the Reactivity of the Secondary Amine in 1-Boc-4-ethylaminopiperidine
Introduction: A Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics. Among the vast array of functionalized piperidines, tert-butyl 4-(ethylamino)piperidine-1-carboxylate , commonly known as 1-Boc-4-ethylaminopiperidine , has emerged as a particularly valuable and versatile building block. Its utility is rooted in the nuanced reactivity of its secondary amine, strategically positioned on the piperidine ring and modulated by the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This guide provides an in-depth exploration of the chemical behavior of this secondary amine, offering field-proven insights and detailed methodologies for its application in synthetic chemistry. Such piperidine derivatives are instrumental in the synthesis of a wide range of biologically active molecules, including anti-cancer agents and compounds targeting neurological disorders.[1][2]
This document is designed for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of the factors governing the reactivity of this compound and to serve as a practical resource for its effective utilization in the synthesis of novel chemical entities.
Physicochemical Properties and Reactivity Profile
The reactivity of the secondary amine in this compound is fundamentally governed by its electronic and steric environment. A critical parameter in understanding its behavior is the predicted pKa of its conjugate acid, which is approximately 10.25.[3] This value indicates a moderate basicity, rendering the secondary amine sufficiently nucleophilic to participate in a wide array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 264905-39-7 | [4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |
| Molecular Weight | 228.33 g/mol | [5] |
| Predicted pKa (Conjugate Acid) | 10.25 ± 0.20 | [3] |
| Appearance | Colorless Liquid | [4] |
The interplay of several factors influences the reactivity of the secondary amine:
-
Inductive Effect: The ethyl group attached to the secondary amine is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted amine.
-
Steric Hindrance: The bulky Boc group on the piperidine nitrogen exerts significant steric hindrance, which can modulate the accessibility of the secondary amine to electrophiles. This steric congestion can be both a challenge and an advantage, as it can prevent undesirable side reactions and, in some cases, influence the stereochemical outcome of reactions.
-
Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation. The ethylamino group can occupy either an axial or equatorial position, with the equatorial position being generally more stable. This conformational preference can influence the trajectory of approaching electrophiles.
Key Chemical Transformations of the Secondary Amine
The secondary amine of this compound is a versatile handle for a variety of chemical modifications, including acylation, alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.
Acylation: Formation of Amides
Acylation of the secondary amine to form a stable amide bond is a common and reliable transformation. This reaction is typically carried out using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.
Mechanism of Acylation: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group yields the corresponding amide.
Experimental Protocol: Acylation with an Acyl Chloride
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C and add the acyl chloride (1.1-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Alkylation: Formation of Tertiary Amines
Alkylation of the secondary amine provides access to tertiary amine derivatives. This transformation is typically achieved by reacting this compound with an alkyl halide or a sulfonate ester in the presence of a base.
Causality in Experimental Design: The choice of base and solvent is critical for successful alkylation. A moderately strong, non-nucleophilic base is often preferred to deprotonate the secondary amine without competing in the alkylation reaction. Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the dissolution of the reactants and promote the reaction.
Experimental Protocol: N-Alkylation with an Alkyl Bromide
-
Reactant Mixture: To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Alkylating Agent Addition: Add the alkyl bromide (1.1-1.5 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the formation of C-N bonds and can be employed to further functionalize the secondary amine of this compound. This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Mechanistic Insight: The reaction is typically carried out in a one-pot fashion. The initial formation of the iminium ion is often favored under slightly acidic conditions. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion without reducing the starting carbonyl compound.[6]
Experimental Protocol: Reductive Amination with an Aldehyde
-
Initial Mixture: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature until the starting amine is consumed, as determined by TLC or LC-MS analysis.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic phase, wash with brine, dry, and concentrate. The crude product is then purified by silica gel chromatography.
Buchwald-Hartwig Amination: Arylation of the Secondary Amine
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[7] This powerful transformation allows for the direct arylation of the secondary amine in this compound, providing access to a diverse range of N-aryl piperidine derivatives that are of significant interest in medicinal chemistry.
Core Principles: The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible substrates. The base is required to facilitate the deprotonation of the amine and the regeneration of the active catalyst.
Experimental Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion: A Cornerstone for a Diverse Chemical Space
The secondary amine of this compound offers a reliable and versatile point of chemical modification, making it a cornerstone for the synthesis of a diverse range of complex molecules. A thorough understanding of its reactivity, governed by a delicate balance of electronic and steric factors, is paramount for its effective application. The methodologies outlined in this guide for acylation, alkylation, reductive amination, and Buchwald-Hartwig amination provide a robust toolkit for medicinal and synthetic chemists. By leveraging these transformations, researchers can continue to explore new chemical space and develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The strategic use of this key intermediate will undoubtedly continue to play a pivotal role in advancing the frontiers of drug discovery.
References
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health.
- The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD..
- Buchwald–Hartwig amination. Wikipedia.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information.
- 1-Boc-4-AP. Wikipedia.
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Center for Biotechnology Information.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health.
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- tert-Butyl 4-(methylamino)piperidine-1-carboxylate. PubChem.
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- Economic and Social Council. United Nations.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
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The Strategic Application of the Boc Protecting Group in the Synthesis of 4-Ethylaminopiperidine Derivatives: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide provides a comprehensive exploration of the mechanism and practical application of Boc protection, specifically focusing on the secondary amine of 4-ethylaminopiperidine. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and actionable protocols necessary for the successful implementation of this critical synthetic transformation.
The Imperative for Amine Protection: A Strategic Overview
In the intricate multi-step syntheses common in drug discovery, the nucleophilic and basic nature of amines often necessitates their temporary masking to prevent unwanted side reactions.[1] The piperidine moiety, a prevalent scaffold in numerous biologically active compounds, features a secondary amine that requires strategic protection to enable selective functionalization at other positions of the molecule. The Boc group, by converting the amine into a less reactive carbamate, provides this essential control.[2]
The Mechanism of Boc Protection: A Stepwise Elucidation
The protection of the secondary amine in 4-ethylaminopiperidine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) proceeds through a well-established nucleophilic acyl substitution pathway.[2][3] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3][4]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaminopiperidine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a transient tetrahedral intermediate.[3]
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, resulting in the cleavage of the bond between the carbonyl carbon and the tert-butyl carbonate leaving group.
-
Deprotonation: The initially formed protonated carbamate is then deprotonated by the base present in the reaction mixture (e.g., triethylamine). This step is crucial as it neutralizes the newly formed ammonium salt and drives the reaction towards the product.[4]
-
Irreversible Byproduct Formation: The tert-butyl carbonate leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction, rendering it essentially irreversible.[3] The tert-butoxide anion is subsequently protonated by the triethylammonium cation to form tert-butanol and regenerate the triethylamine base.
The overall transformation can be visualized as a straightforward yet elegant process that efficiently masks the reactivity of the amine functionality.
Caption: Mechanism of Boc protection of 4-ethylaminopiperidine.
Experimental Protocol: A Validated Step-by-Step Methodology
This section provides a detailed and validated protocol for the Boc protection of 4-ethylaminopiperidine. The quantities provided are for a representative laboratory scale and can be adjusted accordingly.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Ethylaminopiperidine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aq. NaHCO₃ | Laboratory Grade | - |
| Brine (Saturated aq. NaCl) | Laboratory Grade | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Laboratory Grade | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylaminopiperidine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM dropwise over a period of 15-30 minutes. The slow addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude tert-butyl 4-(ethylamino)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Caption: Experimental workflow for Boc protection.
Troubleshooting and Field-Proven Insights
While the Boc protection of secondary amines is generally a high-yielding and reliable reaction, certain challenges can arise. Understanding these potential pitfalls and their solutions is critical for efficient synthesis.
| Problem | Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance around the amine. | - Prolong the reaction time and monitor closely.- Gently heat the reaction mixture (e.g., to 40 °C).- Consider using a more potent acylation catalyst, such as a catalytic amount of 4-dimethylaminopyridine (DMAP), in addition to TEA.[5][6] |
| Formation of Di-Boc Product | This is more common with primary amines but can occur with secondary amines under forcing conditions, leading to an unstable N,N-di-Boc species. | - Use a controlled stoichiometry of Boc₂O (1.05-1.1 equivalents).- Avoid excessively strong bases or high temperatures. |
| Urea Byproduct Formation | Can occur with sterically hindered amines, where the initially formed carbamic acid intermediate reacts with another amine molecule. | - Ensure slow addition of Boc₂O at low temperature.- Use a non-nucleophilic base like DIPEA instead of TEA. |
| Difficult Purification | Co-elution of the product with unreacted Boc₂O or byproducts. | - During work-up, a wash with a dilute solution of a primary amine (e.g., a small amount of aqueous glycine solution) can help to scavenge excess Boc₂O.- Optimize the eluent system for column chromatography. |
Conclusion: The Boc Group as an Enabling Tool
The Boc protection of 4-ethylaminopiperidine is a fundamental transformation that enables the synthesis of a wide array of more complex and valuable molecules. A thorough understanding of the reaction mechanism, coupled with a well-validated experimental protocol and an awareness of potential challenges, empowers researchers to confidently and efficiently execute this critical step. The strategic use of the Boc protecting group continues to be an indispensable tactic in the art and science of modern organic synthesis and drug development.
References
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
- National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
- Organic Syntheses.
- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- Wikipedia.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-Boc-4-ethylaminopiperidine in Solid-Phase Synthesis for Drug Discovery
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring system stands out as a privileged scaffold, present in a multitude of approved pharmaceuticals. Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an invaluable component for interacting with biological targets. The strategic functionalization of this core is paramount in lead discovery and optimization. 1-Boc-4-ethylaminopiperidine is a key building block in this endeavor, particularly amenable to solid-phase organic synthesis (SPOS) for the rapid generation of diverse chemical libraries.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers robust protection under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions, allowing for further diversification at this position post-synthesis. The secondary ethylamino group at the 4-position provides a crucial handle for the introduction of molecular diversity. This guide provides detailed protocols and insights into the application of this compound in solid-phase synthesis, with a focus on creating libraries of substituted piperidines for screening in drug discovery programs.
Core Applications in Solid-Phase Synthesis
The primary utility of this compound in SPOS is as a nucleophile to be coupled to an immobilized electrophile. This is most commonly achieved through two key reaction types:
-
Reductive Amination: Reaction with a resin-bound aldehyde or ketone to form a tertiary amine linkage.
-
Acylation: Reaction with a resin-bound activated carboxylic acid (or other acylating agent) to form an amide.
These reactions allow for the creation of libraries with multiple points of diversity, as illustrated below.
Reductive Amination on Solid Support: A Powerful Tool for Library Generation
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is particularly well-suited for solid-phase synthesis due to the ease of purification by simple washing steps.[1] The reaction of a resin-bound aldehyde with this compound, followed by reduction of the resulting iminium ion, yields a tertiary amine. This approach is foundational for building libraries of N-substituted piperidine derivatives.[2]
Workflow for Solid-Phase Reductive Amination
Caption: Workflow for solid-phase reductive amination.
Detailed Protocol: Solid-Phase Reductive Amination
This protocol describes the reductive amination of a resin-bound aldehyde with this compound.
Materials:
-
Aldehyde-functionalized resin (e.g., Rink Amide resin loaded with an aldehyde)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.
-
Amine Addition: Drain the DMF and add a solution of this compound (5.0 eq) in DMF containing 1% acetic acid.
-
Iminium Ion Formation: Agitate the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add the reducing agent, such as NaBH(OAc)₃ (5.0 eq), to the reaction mixture.
-
Reaction: Agitate the suspension at room temperature for 4-16 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test on a small sample of beads; a negative result indicates complete reaction).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[3]
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether.
-
Purification: Purify the crude product by reverse-phase HPLC.
| Parameter | Recommended Value | Rationale |
| Resin Loading | 0.5 - 1.0 mmol/g | Balances yield with reaction efficiency. |
| Amine Equivalents | 3.0 - 5.0 eq | Drives the reaction to completion. |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde.[4] |
| Solvent | DMF with 1% AcOH | The acidic additive catalyzes imine formation.[1] |
| Reaction Time | 4 - 16 hours | Typically sufficient for complete conversion. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Simultaneously cleaves the product from the resin and removes the Boc protecting group. TIS acts as a scavenger. |
Acylation on Solid Support: Building Amide Libraries
The reaction of the secondary amine of this compound with a resin-bound activated carboxylic acid is another robust method for library synthesis. This approach allows for the introduction of a wide variety of acyl groups, further expanding the chemical space that can be explored.
Workflow for Solid-Phase Acylation
Caption: Workflow for solid-phase acylation.
Detailed Protocol: Solid-Phase Acylation
This protocol outlines the coupling of a resin-bound carboxylic acid with this compound.
Materials:
-
Carboxylic acid-functionalized resin (e.g., Wang resin loaded with an Fmoc-protected amino acid, followed by Fmoc deprotection)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the carboxylic acid-functionalized resin (1.0 eq) in DMF for 1 hour.
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve HBTU (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. Add this solution to the swollen resin and agitate for 5-10 minutes.
-
Amine Addition: Add a solution of this compound (3.0 eq) in DMF to the activated resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of free amine using a colorimetric test (e.g., Chloranil test).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product with cold diethyl ether.
-
Purification: Purify the crude product by reverse-phase HPLC.
| Parameter | Recommended Value | Rationale |
| Coupling Reagents | HBTU/HOBt/DIPEA | A common and efficient coupling cocktail for amide bond formation in SPPS. |
| Amine Equivalents | 2.0 - 3.0 eq | Sufficient to drive the acylation to completion. |
| Activation Time | 5 - 10 minutes | Allows for the formation of the active ester before the addition of the amine. |
| Reaction Time | 2 - 4 hours | Amide bond formation is typically rapid with efficient coupling reagents. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Standard cleavage conditions for Boc-protected amines and many common resins. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard monitoring techniques in solid-phase synthesis.
-
Reaction Completion: The Kaiser test (for primary amines) or the Chloranil test (for secondary amines) should be used after the coupling steps. A negative result (i.e., no color change) indicates that all the reactive sites on the resin have been consumed, validating the completion of the reaction.
-
Product Purity: After cleavage, the crude product should be analyzed by LC-MS to confirm the presence of the desired product and to assess its initial purity. This provides immediate feedback on the success of the synthesis and cleavage steps.
-
Structural Confirmation: The final purified product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and structure.
By incorporating these checkpoints, researchers can have high confidence in the outcome of their solid-phase synthesis using this compound.
References
- Krchnák, V., & Holladay, M. W. (2002). Solid-Phase Synthesis of Heterocycles. Chemical Reviews, 102(1), 61–92.
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group - ElectronicsAndBooks
- Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Public
- Application Note – Reductive Amin
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH
- Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
- Reductive Amination, and How It Works - Master Organic Chemistry
- Solid-Phase Synthesis of 2-Aminopiperidine - Scilit
- Methods and protocols of modern solid phase peptide synthesis
- Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - NIH
- Efficient Synthesis of Secondary Amines by Reductive Amin
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México
- Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
- Boc Solid Phase Peptide Synthesis - ChemPep
Sources
- 1. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
1-Boc-4-ethylaminopiperidine as a precursor for fentanyl analogs
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Therefore, I must decline this request. It is my firm policy not to provide information that could contribute to the production or proliferation of illegal and harmful substances.
The Versatile Scaffold: Application Notes for 1-Boc-4-ethylaminopiperidine in Modern Medicinal Chemistry
Introduction: The Significance of the 4-Aminopiperidine Moiety in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological entities. Within this class, the 4-aminopiperidine core is of particular interest. This structural motif is a key component in numerous bioactive compounds, including potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The strategic placement of a nitrogen atom at the 4-position provides a crucial interaction point for hydrogen bonding and salt bridge formation with protein targets, while also serving as a versatile handle for further chemical elaboration.
This application note focuses on 1-Boc-4-ethylaminopiperidine , a valuable derivative within this family. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility by allowing for selective reactions at the secondary ethylamino group. This guide will provide detailed protocols for key synthetic transformations involving this compound and explore its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 264905-39-7 | [3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 306.1 ± 35.0 °C (Predicted) | [5] |
| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 10.25 ± 0.20 (Predicted) | [5] |
| Storage | 2–8 °C under inert gas | [3][4] |
Synthetic Utility and Key Reaction Protocols
This compound serves as a versatile intermediate for the introduction of the N-ethyl-4-aminopiperidine scaffold into target molecules. The Boc protecting group allows for nucleophilic reactions at the secondary amine, followed by a straightforward deprotection step to reveal the piperidine nitrogen for further functionalization if required.
Protocol 1: Acylation of the Secondary Amine
Acylation of the ethylamino group is a common strategy to introduce a variety of functional groups, forming a stable amide bond. This reaction is fundamental for building more complex molecular architectures.
Reaction Principle: The lone pair of electrons on the nitrogen of the ethylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, carboxylic acid). In the case of a carboxylic acid, a coupling agent is required to activate the carboxyl group.[6]
Example: Acylation with Benzoyl Chloride
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[6]
Protocol 2: Reductive Amination
While this compound is typically the product of a reductive amination, the secondary amine can, in principle, react with another aldehyde or ketone in a subsequent reductive amination step to form a tertiary amine.
Reaction Principle: Reductive amination involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[9][10]
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection
Removal of the Boc group is a crucial step to unmask the piperidine nitrogen for further functionalization or to obtain the final target molecule. This is typically achieved under acidic conditions.
Reaction Principle: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.
Caption: General scheme for the acidic deprotection of the Boc group.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the corresponding salt of the deprotected amine.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH solution) and subsequent extraction with an organic solvent.[11]
Application in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The ethyl group provides a point of differentiation from the more common 4-aminopiperidine or 4-(methylamino)piperidine analogs, potentially influencing potency, selectivity, and pharmacokinetic properties.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme, with side chains extending into surrounding pockets to enhance affinity and selectivity. The 4-aminopiperidine motif is frequently used as such a side chain. For example, in the development of Akt kinase inhibitors, a 4-aminopiperidine-4-carboxamide scaffold was crucial for achieving oral bioavailability and potent in vivo activity.[12] By using this compound, novel analogs can be synthesized where the ethylamino group is acylated with a heterocyclic core, leading to new chemical entities for screening against various kinases.
Development of GPCR Ligands
The 4-aminopiperidine scaffold is a cornerstone in the design of ligands for GPCRs, such as opioid, dopamine, and chemokine receptors. For instance, derivatives of 4-anilinopiperidine are the basis for the potent opioid analgesic fentanyl and its analogs.[13][14] The synthesis of such compounds often involves the reductive amination of a Boc-protected 4-piperidone with an appropriate amine, followed by acylation and deprotection.[10] this compound provides an entry point to analogs where the aniline nitrogen is replaced by an ethylamino group, which can then be further functionalized. This modification can significantly alter the receptor-binding profile and pharmacological properties. Furthermore, 4-substituted-4-aminopiperidine derivatives have been identified as key building blocks for CCR5 antagonists, which are used as HIV-1 entry inhibitors.[2]
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists. Its strategic combination of a protected piperidine nitrogen and a reactive secondary amine allows for a wide range of synthetic manipulations. The protocols outlined in this guide provide a solid foundation for the acylation, alkylation, and deprotection of this scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery programs targeting kinases, GPCRs, and other important biological targets. The ability to introduce the N-ethyl-4-aminopiperidine moiety offers a subtle yet potentially impactful modification to established pharmacophores, providing new avenues for lead optimization and the development of next-generation therapeutics.
References
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Gao, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3852. [Link]
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Myers, A. G. (n.d.). Chem 115: Reductive Amination.
- Cardona, F., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(15), 2749. [Link]
- MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (2007). EP1812391A2 - Process of making fentanyl intermediates.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- Subudhi, B. B., et al. (2013). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 859-862. [Link]
- Chemdad. (n.d.). This compound.
- Matassini, C., et al. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 208-232. [Link]
- Sbardella, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]
- Chemdad. (n.d.). This compound.
- PubChem. (n.d.). 1-Boc-4-AP.
- ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
Sources
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Application Note: Versatile Synthesis of Substituted Piperidines from 1-Boc-4-ethylaminopiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors. 4-aminopiperidine derivatives, in particular, serve as crucial intermediates in the synthesis of analgesics, antidepressants, and kinase inhibitors.[1][2][3][4] This application note provides a comprehensive guide to the synthetic manipulation of 1-Boc-4-ethylaminopiperidine, a versatile secondary amine building block. We present detailed, field-proven protocols for common and essential transformations including N-alkylation, N-acylation, reductive amination, and N-arylation, enabling the synthesis of diverse libraries of substituted piperidines for drug discovery and development.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can interfere with many of the described reactions, particularly those involving strong bases or water-sensitive catalysts.
-
Inert Atmosphere: Reactions sensitive to air or moisture, such as those employing organometallic reagents or palladium catalysts, should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Section 1: N-Alkylation of this compound
N-alkylation is a fundamental method for introducing alkyl substituents onto the secondary amine of the piperidine core. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.
Causality Behind Experimental Choices
-
Base: A non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base suitable for reactive alkyl halides.[5] For less reactive electrophiles or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the amine to form the highly nucleophilic amide anion.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively dissolve the amine substrate and the base, facilitating the reaction.[5]
-
Electrophile: Alkyl halides (iodides, bromides) are common alkylating agents. The reactivity order is typically I > Br > Cl. Using 1.1 to 1.2 equivalents of the alkylating agent ensures complete consumption of the starting amine while minimizing potential dialkylation, although this is not a concern for a secondary amine starting material.[5]
Workflow for N-Alkylation
Caption: General workflow for N-alkylation.
Protocol 1: N-Benzylation
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzyl product.
| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | RT | 16 | 85-95 |
| Ethyl iodide | K₂CO₃ | MeCN | 70 | 8 | 80-90 |
| Allyl bromide | NaH | THF | 0 to RT | 4 | 75-85 |
Section 2: N-Acylation and N-Sulfonylation
N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides access to a wide range of amides. This reaction is generally high-yielding and robust.
Causality Behind Experimental Choices
-
Acylating Agent: Acyl chlorides are highly reactive and typically react quickly at low temperatures.[6] Carboxylic acids require activation with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to form an active ester, which then reacts with the amine.[7]
-
Base: A tertiary amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated when using acyl chlorides or sulfonyl chlorides.[6] This prevents the formation of the amine hydrochloride salt, which would be unreactive.
Workflow for N-Acylation with Acyl Chloride
Caption: General workflow for N-acylation.
Protocol 2: N-Benzoylation
-
Dissolve this compound (1.0 eq) and triethylamine (NEt₃, 1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-benzoyl product.
| Acylating Agent | Base/Coupling | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzoyl chloride | NEt₃ | DCM | 0 to RT | 2 | >95 |
| Acetic anhydride | Pyridine | DCM | RT | 3 | >95 |
| Benzoic Acid | EDC/HOBt/DIPEA | DMF | RT | 16 | 80-90 |
| Tosyl chloride | NEt₃ | DCM | 0 to RT | 4 | 90-98 |
Section 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for reductive amination.[9][10] It is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, preventing competitive reduction of the carbonyl group.[9] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and the reaction can often be run without strict pH control.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
Protocol 3: Synthesis of N-(2-phenylethyl) derivative
-
To a solution of this compound (1.0 eq) and phenylacetaldehyde (1.1 eq) in DCM (0.1 M), add acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours until the reaction is complete by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford the desired tertiary amine.
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Phenylacetaldehyde | NaBH(OAc)₃ | DCM | 16 | 80-90 |
| Acetone | NaBH(OAc)₃ | DCE | 24 | 75-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 12 | 80-90 |
Section 4: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between amines and aryl halides or triflates.[11][12] This reaction has become a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[11][13]
Causality Behind Experimental Choices
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand.[12][13] The choice of ligand is critical and often determined by the specific coupling partners. Sterically hindered, electron-rich phosphine ligands like Xantphos or RuPhos are commonly used as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Solvent: Anhydrous, non-polar, high-boiling solvents like toluene or dioxane are typically used.
Protocol 4: Coupling with 4-Bromotoluene
-
In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and sodium tert-butoxide (1.4 eq).
-
Add a solution of this compound (1.2 eq) and 4-bromotoluene (1.0 eq) in anhydrous toluene (0.1 M).
-
Degas the mixture with argon for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl piperidine.
| Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 4-Bromotoluene | Xantphos | NaOtBu | Toluene | 110 | 70-85 |
| 2-Chloropyridine | RuPhos | Cs₂CO₃ | Dioxane | 100 | 65-80 |
| 4-Trifluoromethoxyphenyl bromide | XPhos | K₃PO₄ | t-BuOH | 100 | 70-85 |
Section 5: Boc Deprotection
The final step in many synthetic sequences is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the piperidine ring nitrogen. This is readily achieved under acidic conditions.[15]
Causality Behind Experimental Choices
The acid-catalyzed deprotection of a Boc-protected amine is initiated by protonation of the carbonyl oxygen.[15] This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine as its corresponding salt.[15]
Protocol 5: Deprotection using TFA
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq).[15] Caution: Gas evolution (CO₂, isobutylene) will occur.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify to pH >10 with aqueous NaOH or NaHCO₃ solution.[15]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected piperidine.
Deprotection Workflow
Caption: Boc-deprotection and neutralization workflow.
References
- Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS Source: Google Patents URL
- Title: 4-aminopiperidine and their use as a medicine Source: Google Patents URL
- Title: Synthesis of N-Substituted piperidines from piperidone Source: ResearchG
- Title: Buchwald–Hartwig amin
- Title: Procedure for N-alkylation of Piperidine?
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL:[Link]
- Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central URL:[Link]
- Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: MDPI URL:[Link]
- Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: NIH URL:[Link]
- Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchG
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
- Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: Unione Editoriale URL:[Link]
- Title: Palladium-catalyzed Buchwald-Hartwig amination Source:
- Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: NIH URL:[Link]
- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
- Title: Reductive Amination & Amide Synthesis Source: YouTube URL:[Link]
- Title: N-Acylation in Combinatorial Chemistry Source: ResearchG
- Title: Efficient alkylation of N,N′-disubstituted formamidines using Mitsunobu's reagents Source: ark
Sources
- 1. 4-Aminopiperidine 13035-19-3 [sigmaaldrich.com]
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- 4. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
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- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
role of 1-Boc-4-ethylaminopiperidine in the synthesis of GPCR ligands
Application Note & Protocol
Title: 1-Boc-4-ethylaminopiperidine: A Versatile Scaffold for the Synthesis of Novel G Protein-Coupled Receptor (GPCR) Ligands
Abstract: G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] The discovery of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of drug development. The piperidine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to orient substituents in three-dimensional space and for its basic nitrogen atom, which often forms critical interactions within receptor binding pockets.[3][4] This application note details the strategic role of this compound, a key synthetic building block, in the construction of diverse GPCR ligands. We provide an in-depth analysis of its synthetic utility, detailed experimental protocols for its derivatization, and discuss the underlying chemical principles that make it an invaluable tool for researchers in drug discovery.
The Strategic Importance of the Piperidine Scaffold in GPCR Ligand Design
The piperidine ring is a ubiquitous structural motif in a multitude of clinically used drugs.[3][5] Its prevalence in GPCR ligand design is not coincidental but is rooted in several key physicochemical and structural advantages:
-
Introduction of a Basic Center: The piperidine nitrogen is typically protonated at physiological pH. This positive charge can engage in crucial ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartic or Glutamic acid) commonly found in the transmembrane domains of GPCRs. This interaction often serves as an "anchor" for the ligand within the orthosteric or allosteric binding site.[6]
-
Conformational Rigidity and Vectorial Control: The saturated, six-membered ring structure of piperidine provides a degree of conformational rigidity, reducing the entropic penalty of binding compared to more flexible aliphatic chains. This scaffold serves as a stable platform from which substituents can be projected in well-defined vectors to probe specific sub-pockets of the receptor, enabling the fine-tuning of selectivity and potency.[7]
-
The Role of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a critical feature of the title compound. It serves two primary purposes:
-
Deactivation: It temporarily masks the basicity and nucleophilicity of the piperidine nitrogen, preventing it from interfering with reactions intended for the 4-ethylamino group.
-
Enabling Orthogonal Synthesis: The Boc group is stable under a wide range of reaction conditions (e.g., acylation, reductive amination) but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for a sequential, controlled functionalization of the molecule—first at the 4-position side chain, followed by deprotection and subsequent modification of the piperidine nitrogen itself.
-
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 264905-39-7 | [8] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |
| Molecular Weight | 228.33 g/mol | [8] |
| Appearance | Typically an oil or low-melting solid | - |
| Standard Storage | 4°C, protect from light | [8] |
Synthetic Utility and Key Reaction Pathways
This compound is valued for the reactivity of its secondary ethylamino group. This nucleophilic handle allows for the straightforward introduction of a wide array of chemical moieties, enabling rapid library synthesis for structure-activity relationship (SAR) studies. The diagram below illustrates the primary synthetic transformations.
Sources
- 1. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]
- 2. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-Ethylaminopiperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated heterocyclic structure provides an excellent scaffold for introducing three-dimensional complexity into otherwise planar aromatic molecules, often leading to improved pharmacological properties such as solubility, metabolic stability, and target affinity. The 1-Boc-4-ethylaminopiperidine framework, in particular, offers a versatile platform for diversification. The Boc (tert-butyloxycarbonyl) protecting group ensures stability and predictable reactivity, while the secondary amine at the 4-position serves as a key handle for introducing a wide range of substituents through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions offer a powerful and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and under relatively mild conditions.[1][3] This guide provides detailed application notes and protocols for the most relevant palladium-catalyzed cross-coupling reactions involving this compound derivatives, focusing on the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Core Principles: The Palladium Catalytic Cycle
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. The process is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][4][5]
Sources
- 1. fiveable.me [fiveable.me]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols for Flow Chemistry Applications of 1-Boc-4-ethylaminopiperidine
Introduction: A Versatile Building Block in Modern Drug Discovery
1-Boc-4-ethylaminopiperidine is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the presence of a protected primary amine and a secondary ethylamine offers multiple points for diversification, making it a key intermediate in the synthesis of complex drug candidates.[1][] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective reactions at the ethylamino nitrogen.
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, precise control over reaction parameters, and the potential for seamless integration of reaction, work-up, and analysis steps.[5][6] These benefits lead to higher yields, improved purity, and greater reproducibility, which are critical in the pharmaceutical industry.[]
This document provides detailed application notes and protocols for the synthesis and subsequent functionalization of this compound using continuous flow methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry in their synthetic workflows.
Application Note 1: Continuous Flow Synthesis of this compound via Reductive Amination
Principle and Rationale
The N-alkylation of amines is a fundamental transformation in organic synthesis.[8] The synthesis of this compound is typically achieved through the reductive amination of 1-Boc-4-aminopiperidine with acetaldehyde. This two-step, one-pot process involves the initial formation of an iminium ion, followed by its in-situ reduction to the corresponding secondary amine.[9]
Advantages of a Flow-Based Approach:
-
Enhanced Safety: The use of a continuous flow setup allows for the on-demand generation and consumption of the potentially unstable iminium ion intermediate, minimizing the risks associated with its accumulation in a batch reactor.
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors enables rapid and efficient heat dissipation, which is crucial for controlling the exothermic reduction step and minimizing side reactions.[6]
-
Improved Mixing and Reaction Control: The laminar flow regime in microreactors ensures efficient and reproducible mixing of reagents, leading to more consistent product quality.[4] Residence time, a critical parameter, can be precisely controlled by adjusting the flow rate and reactor volume.[10]
-
Telescoped Synthesis: The output from the reactor can be directly coupled with in-line quenching and purification modules, creating a fully integrated and automated process.[11]
Experimental Protocol
This protocol describes the continuous flow synthesis of this compound from 1-Boc-4-aminopiperidine and acetaldehyde using sodium triacetoxyborohydride as the reducing agent.
Reagent Preparation:
-
Stream A: A 0.5 M solution of 1-Boc-4-aminopiperidine and a 0.6 M solution of acetaldehyde in anhydrous dichloromethane (DCM).
-
Stream B: A 0.75 M suspension of sodium triacetoxyborohydride in anhydrous dichloromethane (DCM).
Flow System Setup:
-
Two syringe pumps for delivering reagent streams A and B.
-
A T-mixer for combining the two streams.
-
A 10 mL PFA tube reactor immersed in a temperature-controlled water bath.
-
A back-pressure regulator (BPR) set to 5 bar to ensure a stable flow and prevent outgassing.
-
An in-line quenching module with a T-mixer for introducing a quenching solution.
-
A collection vessel.
Step-by-Step Procedure:
-
Set the temperature of the water bath to 25 °C.
-
Pump Stream A (1-Boc-4-aminopiperidine and acetaldehyde solution) at a flow rate of 0.5 mL/min.
-
Pump Stream B (sodium triacetoxyborohydride suspension) at a flow rate of 0.5 mL/min.
-
The two streams are combined in a T-mixer and enter the 10 mL PFA tube reactor. The total flow rate is 1.0 mL/min, resulting in a residence time of 10 minutes.
-
After the reactor, the product stream is passed through the back-pressure regulator.
-
For continuous quenching, a saturated aqueous solution of sodium bicarbonate is introduced via a T-mixer at a flow rate of 1.0 mL/min.
-
The biphasic mixture is collected in a vessel.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography if necessary.
Data Presentation
| Parameter | Value |
| Reagents | 1-Boc-4-aminopiperidine, Acetaldehyde, Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Concentrations | Stream A: 0.5 M (amine), 0.6 M (aldehyde); Stream B: 0.75 M (reductant) |
| Flow Rates | Stream A: 0.5 mL/min; Stream B: 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 minutes |
| Temperature | 25 °C |
| Back Pressure | 5 bar |
| Expected Yield | >90% (based on similar batch processes) |
Visualization of the Experimental Workflow
Caption: Workflow for the continuous synthesis of this compound.
Application Note 2: Continuous Flow Buchwald-Hartwig Amination of this compound
Principle and Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is widely used to couple amines with aryl halides or triflates, providing access to a vast array of N-aryl compounds that are prevalent in pharmaceuticals.
Advantages of a Flow-Based Approach:
-
Precise Temperature Control: Many catalytic cycles are sensitive to temperature fluctuations. Flow reactors provide excellent thermal management, which is crucial for maintaining catalyst activity and preventing decomposition.[10]
-
Improved Catalyst Efficiency: Continuous processing can enhance catalyst turnover numbers by maintaining a consistent concentration of reactants and minimizing catalyst deactivation pathways. The use of packed-bed reactors with immobilized catalysts can further simplify purification and allow for catalyst recycling.
-
Enhanced Safety and Scalability: The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic events and allow for safer handling of pyrophoric reagents or high pressures. Scaling up production is achieved by running the system for longer durations or by numbering up (running multiple reactors in parallel).[3]
Experimental Protocol
This protocol describes a general procedure for the continuous flow N-arylation of this compound with an aryl bromide.
Reagent Preparation:
-
Stream A: A 0.2 M solution of the aryl bromide, a 0.24 M solution of this compound, and a 0.4 M solution of sodium tert-butoxide in anhydrous toluene.
-
Stream B: A 0.004 M solution of Pd₂(dba)₃ and a 0.008 M solution of Xantphos in anhydrous toluene.
Flow System Setup:
-
Two HPLC pumps for delivering reagent streams A and B.
-
A T-mixer for combining the two streams.
-
A 5 mL stainless steel coil reactor housed in a column heater.
-
A back-pressure regulator (BPR) set to 10 bar.
-
A collection vessel.
Step-by-Step Procedure:
-
Set the temperature of the column heater to 100 °C.
-
Pump Stream A at a flow rate of 0.4 mL/min.
-
Pump Stream B at a flow rate of 0.1 mL/min.
-
The streams are combined in a T-mixer before entering the 5 mL heated reactor. The total flow rate is 0.5 mL/min, resulting in a residence time of 10 minutes.
-
The product stream exits the reactor and passes through the back-pressure regulator before being collected.
-
The collected solution is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Data Presentation
| Parameter | Value |
| Reagents | Aryl bromide, this compound, Sodium tert-butoxide |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Solvent | Toluene |
| Concentrations | Stream A: 0.2 M (ArBr), 0.24 M (amine), 0.4 M (base); Stream B: 0.004 M (Pd), 0.008 M (ligand) |
| Flow Rates | Stream A: 0.4 mL/min; Stream B: 0.1 mL/min |
| Total Flow Rate | 0.5 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 10 minutes |
| Temperature | 100 °C |
| Back Pressure | 10 bar |
| Expected Yield | 80-95% (based on similar batch reactions) |
Visualization of the Logical Relationship
Caption: Workflow for the continuous flow Buchwald-Hartwig amination.
References
- Continuous flow synthesis of a pharmaceutical intermediate: A computational fluid dynamics approach. (n.d.). ResearchGate.
- Thompson, D., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
- Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
- Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2022). MDPI.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Frontiers in Chemistry.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2021). Marine Drugs.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center.
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. (2024). MDPI.
- Updated Applications of Flow Chemistry in Pharmaceutical Synthesis. (2025). ResearchGate.
- Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (2015). AIR Unimi.
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2024). New Journal of Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 4. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-ethylaminopiperidine
A Guide from the Senior Application Science Team
Welcome to the technical support center for the synthesis of 1-Boc-4-ethylaminopiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing reductive amination to synthesize this key intermediate. As your scientific partners, we've compiled our field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this reaction, ensuring you achieve optimal yield and purity in your experiments.
The synthesis of this compound is most commonly achieved via the reductive amination of 1-Boc-4-piperidone with ethylamine. This one-pot procedure involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine. While seemingly straightforward, the reaction's success is highly dependent on carefully controlled parameters. This guide addresses the critical nuances of the process in a direct question-and-answer format.
Troubleshooting Guide: From Low Yield to Impure Product
This section directly addresses the most common issues encountered during the synthesis. We provide not just solutions, but the underlying chemical principles to empower your decision-making.
Issue 1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I fix it?
Low yield is a frequent challenge, often stemming from issues with the initial, and crucial, imine/iminium ion formation step.
Answer: A low or stalled yield can typically be traced back to one of three areas: incomplete imine formation, suboptimal reducing agent activity, or incorrect stoichiometry. Let's break these down.
A. Incomplete Imine/Iminium Ion Formation
The condensation of 1-Boc-4-piperidone and ethylamine to form the iminium ion is a reversible, equilibrium-driven process. To achieve a high yield, this equilibrium must be shifted towards the product side.
-
The Role of pH: The reaction is catalyzed by acid, but paradoxically, too much acid will kill the reaction. A weakly acidic medium (pH 4-6) is optimal for protonating the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the ethylamine nucleophile will be protonated to form a non-nucleophilic ethylammonium salt, shutting down the reaction.[1]
-
Solution: Add a catalytic amount (0.1-0.2 equivalents) of a weak acid like glacial acetic acid. This provides the necessary protons to facilitate the reaction without fully protonating your amine.[2]
-
-
Water as a Byproduct: Water is produced during imine formation. Its presence can shift the equilibrium back towards the starting materials.
-
Solution: While not always necessary for this specific reaction, if you suspect water is an issue (e.g., using wet solvents or ethylamine in aqueous solution), consider using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. For larger scale reactions, a Dean-Stark apparatus could be employed, though this is less common for this specific transformation.
-
B. Suboptimal Reducing Agent Activity
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reaction due to its mildness and remarkable selectivity for reducing the iminium ion in the presence of the starting ketone.[2] However, its effectiveness can be compromised.
-
Moisture Sensitivity: STAB is sensitive to water and will decompose upon contact.[3] This is the most common reason for its inactivation.
-
Solution: Ensure all your reagents and solvents (especially the reaction solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) are anhydrous. Purchase high-quality STAB and handle it quickly in an inert atmosphere (e.g., under nitrogen or argon) if possible.
-
-
Incorrect Addition: Adding the STAB too quickly, especially on a larger scale, can cause an exotherm and potentially lead to side reactions.
-
Solution: Add the STAB portion-wise to the reaction mixture, ideally while cooling the flask in an ice bath to maintain a low internal temperature (e.g., below 10°C).[1]
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Issue 2: My final product is impure. What are the common side products and how can I avoid them?
The elegance of using STAB is that it minimizes many common side reactions, but they can still occur under non-optimal conditions.
Answer: The primary impurities are typically unreacted starting materials, the corresponding alcohol from ketone reduction, and a dialkylated byproduct.
-
Side Product 1: 1-Boc-4-hydroxypiperidine
-
Cause: This forms if the reducing agent reduces the starting 1-Boc-4-piperidone before it can form the imine. While STAB is highly selective for the iminium ion, other less selective reducing agents like sodium borohydride (NaBH₄) will readily reduce the ketone.[3][4] This can also occur with STAB if the imine formation is unusually slow.
-
Prevention: Use STAB as your reducing agent. Allow the ketone, amine, and catalytic acid to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for pre-formation of the iminium ion.[1]
-
-
Side Product 2: Tertiary Amine (Dialkylation Product)
-
Cause: The desired product, this compound, is a secondary amine. This product can itself react with another molecule of 1-Boc-4-piperidone to form a tertiary amine side product. This is a classic problem in reductive aminations.[4]
-
Prevention: This is less of a concern with STAB compared to other methods.[2] Using a slight excess of the ethylamine can help. If dialkylation is a persistent issue, a stepwise procedure can be employed: form and isolate the imine first, then reduce it in a separate step.[2]
-
Reaction Mechanism and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions.
Issue 3: I'm having difficulty with the work-up and purification. What is a reliable protocol?
Purifying amines can be tricky due to their basic nature. A standard aqueous work-up followed by chromatography is usually effective.
Answer: A well-designed work-up is critical for removing reagent byproducts and simplifying final purification.
Step-by-Step Work-up and Purification Protocol:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for two reasons:
-
It neutralizes the acetic acid catalyst.
-
It quenches any remaining STAB and hydrolyzes boron-containing byproducts.
-
Caution: CO₂ gas will be evolved. Add the bicarbonate solution slowly to control the effervescence. Stir vigorously for 30-60 minutes until gas evolution ceases.
-
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. The product is organic-soluble.
-
Extract the aqueous layer two to three times with a suitable organic solvent like DCM or ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
Final Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes. Because the product is an amine, it may streak on the silica gel. To prevent this, you can pre-treat the silica with triethylamine or add ~1% triethylamine to your eluent system.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best? Why is STAB preferred over Sodium Cyanoborohydride?
A1: Sodium triacetoxyborohydride (STAB) is highly preferred. While Sodium Cyanoborohydride (NaCNBH₃) is also effective for reductive aminations, it is highly toxic and generates toxic hydrogen cyanide (HCN) gas under the acidic conditions required for the reaction.[4] STAB is a safer, more environmentally benign alternative that generally provides better yields and reproducibility.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent: Reduces iminium ions much faster than ketones.[4] | Good: Selective for iminium ions at controlled pH (~6-7). | Poor: Rapidly reduces ketones and aldehydes.[3] |
| Reactivity | Mild and controllable. | Moderately reactive. | Highly reactive. |
| Toxicity | Low toxicity byproducts (acetate, borate). | Highly Toxic : Generates HCN gas. | Low toxicity. |
| Solvent | Aprotic solvents (DCE, DCM, THF).[2][3] | Protic solvents (Methanol).[3] | Protic solvents (Methanol, Ethanol).[3] |
| Best For | One-pot reductive aminations where selectivity is key. | Reductive aminations where toxicity can be managed. | Stepwise procedures (pre-form imine, then reduce). |
Q2: What is the best solvent for this reaction?
A2: Anhydrous chlorinated solvents are the most common and effective choices. 1,2-Dichloroethane (DCE) is often cited as the preferred solvent, but Dichloromethane (DCM) is also widely and successfully used.[2][6] Tetrahydrofuran (THF) is another viable option.[3] Avoid protic solvents like methanol, as they can react with STAB.
Q3: How should I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. You can visualize the spots using a UV lamp (if your starting material is UV active) and a potassium permanganate (KMnO₄) stain. The starting ketone will be visible, and the product amine will appear as a new spot with a lower Rf value. The reaction is complete when the starting ketone spot has been completely consumed. For more precise monitoring, LC-MS is an excellent tool.
References
- Myers, A.
- Organic Chemistry Portal.
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of 1-Boc-4-ethylaminopiperidine
Welcome to the technical support center for the purification of 1-Boc-4-ethylaminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. As a secondary amine with a Boc-protecting group, this compound presents unique challenges during silica gel chromatography, primarily due to the basic nature of the piperidine nitrogen. This guide will equip you with the knowledge to anticipate and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on standard silica gel challenging?
A1: The primary challenge arises from the interaction between the basic secondary amine of the piperidine ring and the acidic silanol groups on the surface of standard silica gel.[1][2] This acid-base interaction can lead to several undesirable outcomes, including:
-
Peak Tailing: Strong binding of the amine to the silica gel causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly that it fails to elute from the column, leading to low or no recovery of the product.[3]
-
Degradation: The acidic environment of the silica gel can potentially lead to the degradation of acid-sensitive compounds, although the Boc group is generally stable to silica gel.[3]
Q2: What are the most common impurities to expect in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials, such as 1-Boc-4-piperidone and ethylamine, byproducts from the reductive amination reaction, and potentially over-alkylated or dimerized species. The nature and amount of these impurities will depend on the specific synthetic route employed.
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase chromatography is a viable alternative.[1] In reversed-phase, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. For basic compounds like this compound, it's often advantageous to use a mobile phase with a high pH (e.g., using ammonium bicarbonate buffer) to keep the amine in its neutral, free-base form.[1][4] This increases its retention on the non-polar stationary phase and generally leads to better peak shapes.[1]
Q4: What is "dry loading," and when should I use it?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another inert solid like Celite) before being placed on top of the column.[5][6] This method is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase of your chromatography.[5] It ensures that the compound is introduced to the column as a fine, evenly distributed band, which can significantly improve separation efficiency.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column, or yield is very low. | 1. Strong, irreversible adsorption to the acidic silica gel.[3] 2. The mobile phase is not polar enough to displace the compound. | 1. Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%).[1] This will "neutralize" the acidic silanol groups, preventing strong adsorption of your basic compound. 2. Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol or ethyl acetate) in your eluent system. 3. Switch stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[2][7][8] |
| Product elutes as a broad, tailing peak. | 1. Acid-base interactions between the amine and silica gel are causing slow and uneven elution.[1][2] 2. The column is overloaded with the crude sample. | 1. Implement basic modifier: As above, add TEA or ammonium hydroxide to the mobile phase to improve peak shape.[1] 2. Reduce sample load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to load 1-5% of the silica gel mass. |
| Poor separation between the product and impurities. | 1. The chosen mobile phase system does not provide adequate selectivity.[1] 2. The sample was loaded improperly, leading to a broad initial band.[5] | 1. Optimize the mobile phase: Screen different solvent systems using Thin Layer Chromatography (TLC) first. Try different combinations of non-polar (e.g., hexanes, dichloromethane) and polar (e.g., ethyl acetate, methanol) solvents. The addition of a basic modifier can also alter selectivity. 2. Use dry loading: If the compound is not very soluble in the starting eluent, dry loading will ensure a narrow application band.[5] 3. Use a shallower gradient: A slower, more gradual increase in mobile phase polarity can improve the resolution between closely eluting compounds. |
| Multiple spots are observed on TLC after the column. | 1. Co-eluting impurity with a similar polarity.[9] 2. Degradation of the product on the silica gel column.[3] | 1. Re-purify with a different solvent system: A different mobile phase may provide the selectivity needed to separate the impurity.[9] 2. Check for on-plate degradation: Run a 2D TLC to see if the compound is unstable on silica.[10] If so, switch to a less acidic stationary phase like neutral alumina or use a reversed-phase method.[3][8] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
2. Mobile Phase Preparation:
-
Prepare a stock solution of your polar eluent containing a basic modifier. For example, a 1% TEA in Methanol solution.
-
Your mobile phase will be a gradient of DCM and the MeOH/TEA mixture.
3. Column Packing (Wet Slurry Method):
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11]
-
In a separate beaker, create a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[12]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the silica bed. [11]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Carefully pipette the dissolved sample onto the top layer of sand.[12]
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
Carefully add a small amount of the initial mobile phase to rinse the sides of the column and allow it to adsorb.
5. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 1-2% of the MeOH/TEA mixture in DCM).
-
Collect fractions and monitor the elution progress by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., increase to 5% MeOH/TEA, then 10%) to elute your compound. A slow, gradual increase (gradient elution) will generally provide better separation.
-
Once the desired product has eluted, you can increase the polarity more significantly to flush out any remaining highly polar impurities.
6. Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvents under reduced pressure using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be easily removed during this step.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.
Caption: Troubleshooting workflow for amine purification.
References
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Columbia University. Column chromatography.
- NCERT. Chromatography.
- uHPLCs. What is the stationary phase of Liquid chromatography?
- Britannica. (2025, November 12). Stationary phase | Chromatography.
- Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines.
- Pharma Now. Mobile and Stationary Phases in Chromatography Explained.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ACS Publications. (1996). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Restek. Troubleshooting Guide.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Phenomenex. Troubleshooting Guide.
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chrom-Help. HPLC Troubleshooting.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. waters.com [waters.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. columbia.edu [columbia.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Boc-4-ethylaminopiperidine
Welcome to the technical support center for the synthesis of 1-Boc-4-ethylaminopiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and efficient method is the direct reductive amination of 1-Boc-4-piperidone with ethylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine (or iminium ion) from the ketone and amine, which is then reduced in situ by a selective reducing agent to yield the desired secondary amine.[3][4] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are highly preferred for this transformation due to their mild nature and excellent chemoselectivity, as they reduce the iminium ion much faster than the starting ketone.[5][6]
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields can typically be attributed to one of three main issues:
-
Incomplete Imine Formation: The initial condensation between 1-Boc-4-piperidone and ethylamine to form the imine is a crucial, equilibrium-driven step. Factors like incorrect pH, insufficient reaction time, or the presence of excessive water can hinder this step.
-
Inactive Reducing Agent: Hydride reagents, particularly STAB, can decompose upon exposure to moisture. Using an old or improperly stored bottle of the reducing agent can lead to an incomplete reduction.
-
Competing Side Reactions: The formation of unintended byproducts, such as over-alkylated tertiary amines or aldol condensation products, directly consumes starting materials and reduces the yield of the desired product.[3]
Q3: I've observed an unexpected spot on my TLC analysis and a corresponding mass peak that I can't identify. What could it be?
An unknown spot or mass peak often corresponds to a common side-product. The most likely culprits in this synthesis are:
-
Tertiary Amine (Over-alkylation product): A mass corresponding to [M+28] or [M+C₂H₄] higher than your product's mass suggests the formation of tert-butyl 4-(diethylamino)piperidine-1-carboxylate. This occurs when your product, a secondary amine, reacts again with the starting ketone.
-
Aldol Adduct: A high molecular weight impurity could be the result of a self-condensation reaction between two molecules of 1-Boc-4-piperidone.[7][8]
-
Reduced Ketone: A mass corresponding to 1-Boc-4-hydroxypiperidine indicates that the reducing agent has directly reduced the starting ketone. This is more common with less selective reducing agents like sodium borohydride (NaBH₄) but can occur with STAB if conditions are not optimal.[9]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into the specific challenges you may face, the chemical principles behind them, and actionable protocols to mitigate them.
Problem 1: Over-alkylation Resulting in a Tertiary Amine Byproduct
Question: My LC-MS analysis shows a significant peak with a mass corresponding to the diethylamino-piperidine byproduct. How can I prevent the formation of this tertiary amine?
Causality & Mechanism: Over-alkylation is a classic challenge when synthesizing secondary amines.[10][11] The target product, this compound, is a secondary amine and remains nucleophilic. It can compete with ethylamine and react with another molecule of 1-Boc-4-piperidone to form a new iminium ion, which is then reduced to the tertiary amine byproduct. This side reaction is often exacerbated by a high concentration of the starting ketone or prolonged reaction times at elevated temperatures.
Diagram 1: Competing Reaction Pathways
Caption: Main vs. Side Reaction Pathways
Solutions & Protocols:
-
Stoichiometric Control: Avoid using a large excess of the 1-Boc-4-piperidone. A slight excess of the primary amine (ethylamine, 1.1–1.2 equivalents) is recommended to favor the formation of the initial imine.[12]
-
Controlled Addition of Reducing Agent: Add the sodium triacetoxyborohydride (STAB) portion-wise at a reduced temperature (0 °C to room temperature).[10][13] This maintains a low concentration of the hydride, allowing it to react with the more rapidly formed primary imine before the secondary amine product can react further.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting ketone. The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.
| Parameter | Standard Condition | Optimized for Suppression |
| Equivalents of Ketone | 1.0 | 1.0 |
| Equivalents of Ethylamine | 1.0 - 1.2 | 1.2 |
| Equivalents of STAB | 1.5 | 1.3 - 1.5 |
| STAB Addition | All at once | Portion-wise over 30-60 min |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Problem 2: Incomplete Reaction & Recovery of Starting Material
Question: My reaction has stopped, but I still have a large amount of unreacted 1-Boc-4-piperidone. What factors could be causing this?
Causality & Mechanism: The rate-limiting step in many reductive aminations is the initial formation of the imine/iminium ion, which requires the dehydration of a carbinolamine intermediate.[12] This process is often catalyzed by mild acid.[5] If the reaction medium is too neutral or basic, or if the reducing agent is added prematurely before sufficient imine has formed, the reaction will stall.
Diagram 2: Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting Incomplete Reactions
Solutions & Protocols:
-
Catalyze Imine Formation: For ketone-based reductive aminations, the addition of a stoichiometric amount of a weak acid, like acetic acid, is often necessary to catalyze imine formation.[6][12]
-
Allow for Pre-equilibration: Before adding the reducing agent, allow the 1-Boc-4-piperidone and ethylamine to stir together in the solvent for 1-2 hours at room temperature. This provides time for the imine intermediate to form.
-
Ensure Anhydrous Conditions: Use an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) and ensure your reducing agent has been stored under inert gas and away from moisture.[6][14]
Protocol: Optimized Reductive Amination
This protocol is designed to minimize common side reactions.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq.) and anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Amine Addition: Add ethylamine (1.2 eq., often as a solution in THF or as a hydrochloride salt with an added base like triethylamine).
-
Catalysis & Imine Formation: Add glacial acetic acid (1.0 eq.) to the mixture. Stir the solution at room temperature for 1-2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.4 eq.) in 3-4 portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until LC-MS analysis indicates full consumption of the starting ketone.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- ACS Green Chemistry Institute. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Goldstein, S. W., & Cross, J. B. (2015). A One-Pot Reductive Amination of Polysaccharide Aldehydes to Secondary Amines.
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs.
- Wikipedia. (n.d.). Reductive amination.
- Myers, A. G. (n.d.).
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's Guide to Reductive Amination. Chemical Reviews, 119(23), 11889-11957. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Deprotection of 1-Boc-4-ethylaminopiperidine
Welcome to the technical support center for the synthesis and modification of piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with tert-butoxycarbonyl (Boc) protected amines, specifically focusing on the deprotection of 1-Boc-4-ethylaminopiperidine. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful and efficient removal of the Boc group, yielding the desired 4-ethylaminopiperidine.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the deprotection of this compound, followed by their probable causes and our recommended solutions.
Issue 1: Incomplete or Sluggish Deprotection
You Observe: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after the standard reaction time.
Probable Causes:
-
Insufficient Acid Stoichiometry: The amount of acid may be too low to fully drive the reaction to completion.[1][2]
-
Low Reaction Temperature: While room temperature is standard, some reactions may be sluggish and require gentle warming.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion.[1][3]
-
Reagent Quality: The acid used (e.g., TFA) can be hygroscopic, and the presence of water can reduce its effective strength.[2]
Solutions:
-
Increase Acid Equivalents: If using a solution of HCl in an organic solvent, increase the number of equivalents relative to the substrate. For reactions with Trifluoroacetic Acid (TFA), consider increasing the concentration in the solvent (e.g., from 20% to 50% in Dichloromethane (DCM)).[1][4]
-
Adjust Temperature: Gently warm the reaction to 30-40°C. Be cautious, as higher temperatures can sometimes lead to side reactions.[1]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed. Some substrates may require several hours for complete deprotection.[2][3]
-
Use Fresh Reagents: Ensure that the acid and solvents used are anhydrous and of high purity.
Issue 2: Formation of an Oily or Difficult-to-Handle Product Salt
You Observe: After removing the solvent and excess acid, the resulting product is a sticky oil or gum, making isolation and purification challenging.
Probable Cause:
Solutions:
-
Switch to HCl: The most common solution is to use hydrochloric acid (HCl) for the deprotection. The resulting hydrochloride salt of 4-ethylaminopiperidine is often a crystalline solid, which can be easily isolated by filtration.[5][6]
-
Salt Exchange: If the TFA salt has already been formed, it can be dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Free-Basing and Re-salting: Neutralize the crude TFA salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent. After drying and concentrating, the free amine can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl to form the crystalline hydrochloride salt.
Issue 3: Appearance of Unexpected Side Products (e.g., t-butylation)
You Observe: Your analytical data (LC-MS, NMR) shows peaks corresponding to a mass greater than the expected product, often by 56 mass units.
Probable Cause:
-
Reactive tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation.[1][7] This carbocation can then alkylate nucleophilic sites on your molecule, including the newly deprotected secondary amines, leading to the formation of N-tert-butyl or other alkylated byproducts.[1]
Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[1][8] These compounds are more nucleophilic than the product and will preferentially react with the carbocation.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Frequently Asked Questions (FAQs)
Q1: Which acid is better for this deprotection, TFA or HCl?
A1: The choice between TFA and HCl often depends on the desired final salt form and the presence of other acid-sensitive functional groups.[6]
-
TFA is a strong acid and typically provides fast and clean deprotection.[4] However, the resulting TFA salt is often an oil, which can complicate purification.[5][6]
-
HCl (usually as a solution in dioxane, methanol, or ethyl acetate) is also very effective.[3][9] Its primary advantage is that the resulting hydrochloride salt is frequently a crystalline solid, which can be easily isolated by filtration.[6] For this compound, using 4M HCl in dioxane is a highly recommended starting point.
Q2: How do I monitor the progress of the reaction?
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
TLC: Spot the reaction mixture against the starting material. The product, being a free amine (or its salt), will be significantly more polar and should have a much lower Rf value. Staining with ninhydrin is an effective way to visualize the primary/secondary amine product.
-
LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: My product is water-soluble. How should I approach the work-up?
A3: If the hydrochloride salt of 4-ethylaminopiperidine is soluble in water, a standard aqueous work-up after neutralization can lead to product loss.
-
Direct Isolation of the Salt: If the reaction is performed with HCl in an organic solvent like dioxane or diethyl ether, the hydrochloride salt may precipitate directly from the reaction mixture.[3][5] This solid can be collected by filtration and washed with a non-polar solvent.
-
Solvent Removal: Alternatively, the solvent and excess acid can be removed under reduced pressure to yield the crude salt, which can then be purified by recrystallization or used directly in the next step.[3]
Q4: Can I perform this deprotection if I have other acid-sensitive groups in my molecule?
A4: This requires careful consideration. The Boc group is designed to be removed under acidic conditions that may affect other acid-labile groups (e.g., t-butyl esters, acetals).[9][10] If your substrate contains such groups, you may need to use milder acidic conditions (e.g., dilute HCl at 0°C) and carefully monitor the reaction to maximize selectivity.[10]
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane (Recommended)
This is often the preferred method due to the common formation of a crystalline hydrochloride salt.[6]
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether (or another non-polar solvent for washing)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[3]
-
Alternatively, the solvent can be removed under vacuum to yield the crude amine hydrochloride salt.[3]
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This method is very effective but may result in an oily TFA salt.[4][6]
Reagents and Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA). A common concentration is a 25-50% solution of TFA in DCM.[1][3]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[3]
Data Summary
| Method | Reagent | Typical Conditions | Reaction Time | Product Form | Advantages | Disadvantages |
| HCl | 4M HCl in Dioxane | Room Temp | 1 - 4 h[3] | Hydrochloride Salt (Often Crystalline) | Crystalline product aids purification.[6] | Can be slower than TFA. |
| TFA | 25-50% TFA in DCM | Room Temp | 0.5 - 2 h[3][4] | TFA Salt (Often Oily) | Fast and highly effective.[6] | Oily product can be difficult to handle.[5][6] |
Visualized Workflow and Troubleshooting
Deprotection and Work-Up Decision Workflow
Caption: Decision workflow for Boc deprotection of this compound.
Mechanism and Side Reaction Pathway
Caption: Mechanism of Boc deprotection and prevention of t-butylation side reactions.
References
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Diagram].
- Reddit. (2021). Boc De-protection. r/Chempros.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
stability and storage issues of tert-butyl 4-(ethylamino)piperidine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this versatile synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, focusing on root causes and providing actionable solutions.
Question 1: My reaction is showing poor conversion and the formation of an unexpected, more polar byproduct. What is the likely cause?
Answer: This issue is commonly traced back to the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.
-
Causality: If your reaction conditions are even mildly acidic (pH < 6), or if reagents generate acidic species in situ, the Boc group can be hydrolyzed. This exposes the piperidine nitrogen, leading to the formation of 4-(ethylamino)piperidine. This byproduct is significantly more polar and will have a different reactivity profile, either failing to participate in the intended reaction or engaging in undesired side reactions.
-
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor the pH of your reaction mixture. If acidic conditions are unavoidable for the desired transformation, the choice of a more robust protecting group (e.g., Cbz or Ac) may be necessary.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For instance, some grades of chlorinated solvents can contain trace amounts of HCl.
-
Use of a Non-Nucleophilic Base: If appropriate for your reaction, consider adding a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any stray protons without interfering with the primary reaction pathway.
-
Question 2: I've noticed my stored compound, which was a colorless liquid, has developed a yellow or brownish tint. Is it still viable for my synthesis?
Answer: A change in color is a strong indicator of degradation, most likely due to oxidation.
-
Causality: The secondary amine (the ethylamino group) is susceptible to oxidation when exposed to atmospheric oxygen over time. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often colored impurities that can compromise the integrity of your experiment and introduce difficult-to-remove byproducts.
-
Troubleshooting Steps:
-
Purity Analysis: Before use, analyze a small sample of the discolored material by HPLC or LC-MS to quantify the level of impurity. A purity of less than 95% may warrant purification or disposal.[1]
-
Purification: If the impurity level is minor, consider re-purification via column chromatography.
-
Preventative Storage: For future prevention, always store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[2] Store at recommended temperatures (0-8 °C) and protect from light.[1]
-
Question 3: My yield is consistently lower than expected, even when using a fresh bottle of the reagent. What could be the issue?
Answer: Low yields, even with fresh material, often point to issues with handling or reaction setup that compromise the compound's stability.
-
Causality: Moisture is a key concern. While the compound itself is a liquid, moisture from the atmosphere or wet solvents can interfere with many common reactions where it is used as a nucleophile (e.g., acylations, alkylations). Furthermore, water can facilitate hydrolytic side reactions.
-
Troubleshooting Steps:
-
Anhydrous Techniques: Ensure you are using proper anhydrous techniques. Dry all glassware thoroughly in an oven before use. Use anhydrous-grade solvents and handle the compound under an inert atmosphere.
-
Proper Handling: When handling the compound, do not leave the container open to the atmosphere for extended periods.[3] Use a syringe to transfer the liquid under an inert gas blanket.
-
Reaction Temperature: While some reactions require heat, prolonged exposure to high temperatures can cause thermal decomposition, leading to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.[4] Run reactions at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Question 1: What are the definitive storage conditions for ensuring the long-term stability of tert-butyl 4-(ethylamino)piperidine-1-carboxylate?
Answer: To maintain the compound's integrity and purity over time, strict adherence to optimal storage conditions is crucial. The primary goals are to protect it from acid, air, moisture, and heat.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 0-8 °C | Slows down potential degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine.[2] |
| Container | Tightly Sealed, Opaque | Prevents exposure to air and moisture; protects from light.[3][5] |
| Location | Cool, Dry, Well-Ventilated | Ensures a stable external environment and avoids temperature fluctuations.[2][4] |
Question 2: What specific chemicals and materials are incompatible with this compound?
Answer: To prevent dangerous reactions or compound degradation, avoid contact with the following:
-
Strong Acids: Will rapidly cleave the Boc protecting group.[2][4]
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions and will degrade the secondary amine.[2]
-
Strong Reducing Agents: May react with the carbamate group.[4]
-
Strong Bases: While the Boc group is generally stable to bases, very strong bases may cause unforeseen side reactions.[2]
Always handle in a well-ventilated area or under a chemical fume hood and away from incompatible materials.[3][4]
Question 3: What is the primary degradation pathway I should be aware of?
Answer: The most significant and common degradation pathway is the acid-catalyzed deprotection of the Boc group. This reaction is highly efficient and can occur even with trace acidic impurities, converting the starting material into its corresponding free piperidine.
Below is a diagram illustrating this critical degradation pathway.
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Experimental Protocol: Quality Control Check via ¹H NMR
To ensure the integrity of your starting material before an experiment, a quick quality control check is advisable.
Objective: To verify the purity and structural integrity of tert-butyl 4-(ethylamino)piperidine-1-carboxylate.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving ~5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrument Setup: Acquire a proton NMR (¹H NMR) spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Confirm Key Peaks: Look for the characteristic large singlet corresponding to the nine protons of the tert-butyl group, typically around 1.46 ppm.
-
Check for Impurities: The absence of a significant peak for a free N-H proton of the piperidine ring (which would appear further downfield and might be broad) suggests the Boc group is intact.
-
Integration: Check the integration of the peaks to ensure the proton ratios are correct for the structure.
-
References
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- ChemicalBook.
- AChemBlock. tert-butyl 4-(ethylamino)
- Fisher Scientific. tert-Butyl 4-[4-(aminomethyl)
- Fisher Scientific.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-4-ethylaminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 1-Boc-4-ethylaminopiperidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As a versatile building block in medicinal chemistry, understanding the nuances of catalyst selection for this secondary amine is critical for successful and efficient synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the catalytic transformation of this compound. Each problem is followed by a systematic troubleshooting workflow to identify and resolve the issue.
Problem 1: Low or No Conversion in N-Arylation Reactions
You are attempting a Buchwald-Hartwig or Ullmann-type C-N cross-coupling reaction with an aryl halide and observe minimal formation of the desired N-aryl product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in N-arylation.
Detailed Guidance:
-
Catalyst System Integrity: The first step is to scrutinize the components of your catalytic system.
-
Palladium-Catalyzed (Buchwald-Hartwig): The choice of phosphine ligand is critical. For sterically hindered secondary amines like this compound, bulky and electron-rich ligands such as Xantphos or cataCXium A are often necessary to promote reductive elimination.[1] The palladium source, commonly Pd₂(dba)₃, should be of high quality, as degradation can lead to inactive catalytic species. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), must be anhydrous.
-
Copper-Catalyzed (Ullmann Condensation): Ullmann reactions often require a ligand to facilitate the coupling. L-proline and various diamines have been shown to be effective.[1] The copper(I) source (e.g., CuI) is sensitive to oxidation to the less active copper(II) state. Ensure you are using a fresh, high-purity source. A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Solvent: Anhydrous and degassed solvents (e.g., toluene, DMF) are crucial to prevent catalyst deactivation and competing hydrolysis reactions.[1]
-
Reaction Time: Monitor the reaction progress by a suitable method like LC-MS to determine if it is simply slow and requires a longer reaction time.
-
Problem 2: Formation of Side Products in Acylation Reactions
During the acylation of this compound with an acyl chloride or carboxylic acid, you observe significant formation of undesired byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for acylation side products.
Detailed Guidance:
-
Acylation with Acyl Chlorides: The primary side reaction is often the formation of a symmetrical anhydride from the acyl chloride. This can be minimized by:
-
Acylation with Carboxylic Acids: The choice of coupling agent is key.
-
Common Coupling Agents: EDC/HOBt is a standard choice.[3] However, if side reactions persist, consider more modern and efficient coupling agents like HATU or COMU, which can lead to cleaner reactions and higher yields.
-
Reaction Sequence: Pre-activating the carboxylic acid with the coupling agent for a short period before adding the this compound can sometimes improve the outcome by ensuring the activated species is readily available for reaction with the amine.
-
Section 2: Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: For a Buchwald-Hartwig N-arylation of this compound with an electron-poor aryl bromide, what would be a good starting catalyst system?
A1: A robust starting point would be a palladium(0) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as Xantphos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent like toluene is recommended.[1]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Readily available and effective precatalyst. |
| Ligand | Xantphos (2-4 mol%) | Wide bite angle and electron-rich nature facilitate C-N bond formation. |
| Base | NaOtBu (1.2-1.5 equiv.) | Strong, non-nucleophilic base that promotes the catalytic cycle. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | High boiling point and good solubility for reactants. |
| Temperature | 100-110 °C | Sufficient thermal energy to drive the reaction. |
Q2: Can I use a copper-based catalyst for the N-arylation of this compound? What are the advantages?
A2: Yes, copper-catalyzed Ullmann condensation is a viable alternative to palladium-catalyzed methods.[1][4] The primary advantages are the lower cost and higher abundance of copper compared to palladium.[4] A typical system involves a copper(I) salt, such as CuI, a ligand like L-proline or a diamine, and a base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO.[1]
Q3: Are there catalytic methods for N-alkylation of this compound?
A3: While direct catalytic N-alkylation with alkyl halides can be challenging due to over-alkylation, methods using alcohols as alkylating agents are gaining prominence as a more sustainable approach.[5] These reactions are often catalyzed by cobalt or other transition metals and proceed via a "borrowing hydrogen" mechanism.[5] Electrochemical methods have also been reported for the N-alkylation of similar N-Boc protected amines, offering mild reaction conditions.[6][7]
Reaction Conditions & Substrate Scope
Q4: What are the key experimental parameters to control for a successful cross-coupling reaction?
A4: The most critical parameters are:
-
Exclusion of Air and Moisture: Both palladium and copper catalysts can be sensitive to oxygen and water. Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.[1]
-
Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst.
-
Stoichiometry: Precise control over the stoichiometry of the reactants, base, and catalyst/ligand ratio is crucial for optimal results.
Q5: Can I perform cross-coupling reactions if my aryl halide has other functional groups?
A5: Modern cross-coupling catalysts exhibit excellent functional group tolerance.[8] However, highly acidic protons (e.g., in phenols or unprotected indoles) can interfere with the basic conditions of the reaction. It is advisable to protect such functional groups if they are present on the coupling partner.[9]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.[1]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation using a Carboxylic Acid and EDC/HOBt
This protocol details the formation of an amide bond between this compound and a carboxylic acid.[3]
Materials:
-
This compound
-
Carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem.
- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. Benchchem.
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. Benchchem.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1-Boc-4-ethylaminopiperidine: A Comparative Study of HPLC and GC-MS Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the purity of its constituent parts, including key intermediates like 1-Boc-4-ethylaminopiperidine. This substituted piperidine derivative is a versatile building block in the synthesis of numerous complex drug molecules. The presence of impurities, even in trace amounts, can have significant ramifications on the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound strategy for the quality assessment of this critical intermediate.
Pillar 1: The Science of Separation - Foundational Principles
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile—a category to which this compound belongs.[1][2] The most common mode for such an analysis is Reversed-Phase HPLC (RP-HPLC).
The Principle of Reversed-Phase Chromatography: RP-HPLC operates on the principle of hydrophobic interactions.[3] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (e.g., C18 or C8), is hydrophobic. The mobile phase is a polar solvent mixture, usually water with an organic modifier like acetonitrile or methanol.[4] When the sample is introduced, the analyte, this compound, partitions between the polar mobile phase and the non-polar stationary phase.[5] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar molecules elute faster.[4][5] By carefully controlling the composition of the mobile phase (e.g., through gradient elution, where the organic modifier concentration is increased over time), a fine-tuned separation of the main compound from its potential impurities can be achieved.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a potent analytical technique renowned for its high separation efficiency and definitive identification capabilities.[2] It separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection with a mass spectrometer that provides structural information by analyzing the mass-to-charge ratio of ionized molecules.[7]
The Challenge and Solution: Derivatization A significant challenge in analyzing this compound by GC is its chemical nature. The presence of the secondary amine group makes the molecule highly polar and prone to hydrogen bonding, which results in low volatility and poor chromatographic behavior (e.g., peak tailing and adsorption on the column).[8] To overcome this, a crucial pre-analytical step called derivatization is required.[9][10]
Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[11] For amines, this typically involves replacing the active hydrogen on the nitrogen atom with a non-polar group.[8][11] This process:
-
Increases Volatility: By masking the polar amine group, the molecule's boiling point is lowered.[8]
-
Improves Peak Shape: It reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[8]
-
Enhances Thermal Stability: The resulting derivative is less likely to degrade at the high temperatures of the GC inlet and oven.[9]
Common derivatization methods for amines include silylation (e.g., using BSTFA) or acylation.[8][9][12]
Pillar 2: In the Laboratory - Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. All analytical methods must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.[13][14][15]
Experimental Workflow Visualizations
Caption: High-level workflow for HPLC purity analysis.
Caption: High-level workflow for GC-MS purity analysis including derivatization.
Protocol 1: Purity by Reversed-Phase HPLC-UV
This method is designed for high precision and accuracy, suitable for quantifying known and unknown impurities without the need for derivatization.
1. Instrumentation and Columns:
-
System: HPLC with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~1.0 mg/mL.
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (Diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method.
Protocol 2: Purity by GC-MS with Derivatization
This method offers high sensitivity and specificity, providing structural information for impurity identification.
1. Instrumentation and Columns:
-
System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) capable of Electron Ionization (EI).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
2. Reagents and Solutions:
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]
3. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL GC vial.
-
Add 1 mL of Dichloromethane and vortex to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[8]
-
Immediately cap the vial tightly and heat in a heating block at 70°C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before placing it in the autosampler.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.[16]
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
5. Analysis Procedure:
-
Inject the derivatized sample solution.
-
Acquire the Total Ion Chromatogram (TIC).
-
Identify the peak for the derivatized this compound.
-
Examine the mass spectra of all other peaks to identify potential impurities.
-
Calculate purity based on the TIC area percent.
Pillar 3: Authoritative Grounding - Comparative Performance Analysis
The choice between HPLC and GC-MS depends on the specific analytical goal, such as routine quality control versus impurity identification.[16] Below is a comparison of typical performance characteristics.
| Parameter | HPLC-UV | GC-MS | Causality and Justification |
| Specificity | Good to Excellent | Excellent | HPLC separates based on polarity; co-elution is possible. GC-MS adds a second dimension of separation (mass-to-charge ratio), providing much higher confidence in peak identity.[2] |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | HPLC is well-suited for non-volatile, polar compounds directly.[16][17] GC requires the analyte to be volatile and thermally stable, which necessitates the extra derivatization step for this compound.[8][10] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | GC-MS, especially in Selected Ion Monitoring (SIM) mode, is generally more sensitive than standard HPLC-UV detection.[1][17] |
| Quantitation Precision | Excellent (RSD <1%) | Good (RSD <5%) | HPLC offers superior precision due to the highly reproducible nature of modern pumps and autosamplers. The multi-step derivatization process in the GC method can introduce more variability. |
| Impurity Identification | Limited (based on retention time) | Excellent | The mass spectrometer provides fragmentation patterns that act as a "chemical fingerprint," allowing for the structural elucidation and identification of unknown impurities by comparing them to spectral libraries. |
| Analysis Time | Longer (typically 20-30 min) | Shorter (typically 10-15 min run time) | High-efficiency capillary GC columns often allow for faster temperature ramps and shorter analysis times compared to gradient HPLC runs.[17] |
| Robustness | High | Moderate | The HPLC method is generally more robust as it has fewer critical steps. The GC-MS method's derivatization step is sensitive to moisture and reagent quality, which can affect reproducibility. |
Trustworthiness: A Note on Method Validation
To ensure the trustworthiness of any analytical data, the chosen method must be validated. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves demonstrating the method's accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range .[13][15] Robustness should also be assessed by making small, deliberate changes to method parameters to ensure it remains reliable under normal use.[13][15]
Conclusion and Recommendation
Both HPLC-UV and GC-MS are powerful and valid techniques for assessing the purity of this compound, but they serve different primary purposes.
-
HPLC-UV is the recommended method for routine quality control and release testing. Its simple sample preparation, high precision, and robustness make it ideal for generating reliable quantitative data in a high-throughput environment. It excels at accurately determining the percentage purity of the main component.
-
GC-MS is the superior tool for impurity profiling, identification, and structural elucidation. Its high sensitivity and the definitive structural information from the mass spectrometer are invaluable during process development, troubleshooting, and for identifying potentially genotoxic impurities that may be present at very low levels. While its quantitative precision may be slightly lower than HPLC due to the derivatization step, its qualitative power is unmatched.
Ultimately, a comprehensive quality control strategy may employ both techniques: HPLC for routine purity assays and GC-MS for in-depth characterization and investigation of any out-of-specification results.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis.
- Benchchem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- ResearchGate. (2014). Can anyone explain the different principles of HPLC?.
- Chemistry LibreTexts. (2023). Derivatization.
- National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
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A Comparative Guide to the Synthetic Routes of 1-Boc-4-ethylaminopiperidine for Pharmaceutical Research and Development
Introduction
1-Boc-4-ethylaminopiperidine is a key intermediate in the synthesis of a multitude of pharmacologically active molecules. Its piperidine core is a prevalent scaffold in numerous CNS-acting agents, and the presence of a protected amine and a secondary ethylamino group offers versatile handles for further chemical modification. The efficient and scalable synthesis of this building block is therefore of critical importance to drug discovery and development programs. This guide provides a comparative analysis of the two primary synthetic strategies for preparing this compound: Reductive Amination and a proposed N-Alkylation route. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to inform your synthetic route selection.
Route 1: Reductive Amination of 1-Boc-4-piperidone
Reductive amination is a robust and widely employed method for the formation of C-N bonds and represents a direct and efficient approach to this compound.[1][2] This one-pot reaction combines a ketone (1-Boc-4-piperidone) with an amine (ethylamine) in the presence of a reducing agent.
Mechanistic Rationale
The reaction proceeds in two key stages. First is the formation of an imine or enamine intermediate through the acid-catalyzed reaction of 1-Boc-4-piperidone with ethylamine. This is followed by the in-situ reduction of the C=N double bond by a reducing agent to yield the final secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation.[3] The choice of a mild reducing agent like STAB is often preferred in a laboratory setting as it selectively reduces the iminium ion in the presence of the starting ketone.[4] For larger scale synthesis, catalytic hydrogenation offers advantages in terms of cost and atom economy.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a patented industrial process.[5]
Step 1: Synthesis of this compound
-
To a solution of 1-tert-Butoxycarbonyl-4-piperidone (15 g, 75.28 mmol) in ethanol (150 ml), add a 70% aqueous solution of ethylamine (6.06 ml, 75.29 mmol).
-
To this mixture, add 5% Platinum on carbon (Pt/C) catalyst (2.25 g, 20 wt %).
-
The reaction mixture is then subjected to hydrogenation at a pressure of 2 bar and a temperature of 50°C with vigorous stirring for 4 hours.
-
Upon completion, the reaction vessel is purged with nitrogen, and the mixture is filtered to remove the catalyst.
-
The catalyst is washed with ethanol (2 x 15 ml), and the combined filtrates are concentrated under reduced pressure to yield N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine as a colorless oil.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Route 2: N-Alkylation of 1-Boc-4-aminopiperidine
An alternative strategy involves the direct N-alkylation of the readily available 1-Boc-4-aminopiperidine with an ethylating agent. While a direct protocol for this specific transformation is not as commonly cited, the principles of N-alkylation are well-established and can be applied to this system.[6] This method provides a convergent approach, starting from a different commercially available piperidine derivative.
Mechanistic Rationale
This reaction follows a classical nucleophilic substitution mechanism. The primary amine of 1-Boc-4-aminopiperidine acts as a nucleophile, attacking an electrophilic ethylating agent such as ethyl iodide or ethyl bromide. A non-nucleophilic base is typically required to neutralize the hydrogen halide generated during the reaction and to prevent the formation of a quaternary ammonium salt by-product. Careful control of stoichiometry is crucial to favor mono-alkylation over di-alkylation.
Proposed Experimental Protocol
This proposed protocol is based on general N-alkylation procedures.
Step 1: Synthesis of this compound
-
Dissolve 1-Boc-4-aminopiperidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.2 equivalents).
-
To this stirred solution, add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram: N-Alkylation
Caption: N-Alkylation workflow.
Comparative Analysis
| Parameter | Reductive Amination | N-Alkylation |
| Starting Material | 1-Boc-4-piperidone | 1-Boc-4-aminopiperidine |
| Key Reagents | Ethylamine, Reducing Agent (e.g., H₂/Pt/C, STAB) | Ethylating Agent (e.g., EtI), Base (e.g., DIPEA) |
| Atom Economy | Generally higher, especially with catalytic hydrogenation. | Lower due to the use of a stoichiometric base and leaving group. |
| Yield | Reported as very high (potentially crude).[5] | Expected to be good to excellent with optimization. |
| Purification | Filtration to remove catalyst, followed by concentration. May require further purification. | Aqueous workup and column chromatography are typically necessary. |
| Scalability | Catalytic hydrogenation is highly scalable for industrial production. | Can be scaled, but may present challenges with purification and cost of reagents. |
| Potential By-products | Over-reduction of the Boc group (under harsh conditions), unreacted starting material. | Di-alkylation leading to a quaternary ammonium salt, unreacted starting material. |
Expert Insights and Recommendations
For large-scale industrial production , the reductive amination route via catalytic hydrogenation is unequivocally the more advantageous approach. Its high atom economy, the relatively low cost of reagents, and the straightforward work-up make it a more cost-effective and environmentally benign option. The process described in the patent literature demonstrates its industrial viability.[5]
For laboratory-scale synthesis and medicinal chemistry applications , both routes are viable. The choice may depend on the availability of starting materials and the specific experimental setup. Reductive amination using a borohydride reagent like STAB is often convenient for smaller-scale reactions as it does not require specialized hydrogenation equipment. However, the proposed N-alkylation route offers a degree of flexibility. If a library of analogs with different alkyl groups is desired, this route allows for the use of a common intermediate (1-Boc-4-aminopiperidine) to be reacted with a variety of alkylating agents.
Conclusion
The synthesis of this compound can be efficiently achieved through both reductive amination and N-alkylation pathways. While reductive amination, particularly through catalytic hydrogenation, stands out for its efficiency and scalability in an industrial context, N-alkylation provides a valuable and flexible alternative for research and development purposes. The selection of the optimal route will ultimately be guided by the specific requirements of the project, including scale, cost, available equipment, and the desired flexibility for analog synthesis.
References
- Process for the preparation of N-(4-piperidinyl)
- Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- 1-Boc-4-AP. In Wikipedia. [Link]
- Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. [Link]
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine (or the corresponding ammonium salts) in the presence of a reducing agent. Science of Synthesis, 40.1, 1. [Link]
- Feroci, M., Chiarotto, I., d'Agostino, S., & Inesi, A. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2645. [Link]
- Tang, S., He, L., Liu, Y., & Jiang, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3713–3716. [Link]
- Method for preparing 4-Boc-aminopiperidine. CN107805218B.
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- 4-Amino-1-Boc-piperidine. PubChem. [Link]
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A Comparative Guide to the Reactivity of N-Boc vs. N-Cbz Protected 4-Ethylaminopiperidine
For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a cornerstone of successful multi-step synthesis. The 4-ethylaminopiperidine scaffold is a privileged structure in medicinal chemistry, and its manipulation often requires transient protection of the secondary amine. Among the most utilized protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1] Their widespread use stems from their reliability and, most critically, their orthogonal deprotection chemistries, which allow for selective removal in the presence of other sensitive functionalities.[2][3]
This guide provides an in-depth, objective comparison of the reactivity of N-Boc and N-Cbz protected 4-ethylaminopiperidine. We will delve into the mechanistic underpinnings of their respective deprotection protocols, present comparative experimental data, and offer field-proven insights to guide your synthetic strategy.
The Principle of Orthogonality: A Strategic Imperative
In complex organic synthesis, orthogonality is the ability to remove one protecting group without affecting another.[4] The Boc and Cbz groups are a classic orthogonal pair:
This fundamental difference allows for precise, stepwise unveiling of reactive sites, a critical requirement for building complex molecular architectures.[2]
Head-to-Head Comparison: N-Boc vs. N-Cbz on 4-Ethylaminopiperidine
| Feature | N-Boc-4-ethylaminopiperidine | N-Cbz-4-ethylaminopiperidine |
| Primary Deprotection Method | Acidolysis | Catalytic Hydrogenolysis |
| Key Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)[8] | H₂, Palladium on Carbon (Pd/C)[9] |
| Typical Solvents | Dichloromethane (DCM), 1,4-Dioxane, Methanol[10][11] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
| Reaction Conditions | 0°C to room temperature, typically rapid (0.5 - 3 h)[5] | Room temperature, atmospheric or elevated H₂ pressure (e.g., 50 psi)[12] |
| Key Byproducts | Isobutylene (gas), CO₂ (gas), tert-butyl cation[13] | Toluene, CO₂ (gas)[9] |
| Advantages | Fast, simple, metal-free, easily monitored. | Mild, neutral conditions, high-yielding, clean byproducts. |
| Disadvantages | Harsh acidic conditions, potential for acid-sensitive group degradation, formation of reactive tert-butyl cation requires scavengers.[14] | Catalyst poisoning by sulfur compounds, potential for reduction of other functional groups (alkenes, alkynes, nitro groups), requires specialized hydrogenation equipment.[12][15] |
| Orthogonality | Stable to hydrogenolysis and basic conditions.[5] | Generally stable to acidic and basic conditions, though can be cleaved by very strong acids (e.g., HBr/AcOH).[2][7] |
Mechanistic Insights: Understanding the "Why"
A deep understanding of the deprotection mechanisms is crucial for troubleshooting and optimizing reaction conditions.
N-Boc Deprotection: Acid-Catalyzed Fragmentation
The deprotection of the Boc group is a clean, acid-catalyzed elimination reaction.[8]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[13]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the piperidine.[13] The liberated amine is then protonated by the acid, typically forming an ammonium salt.[8]
A critical consideration is the fate of the electrophilic tert-butyl cation. It can be quenched by a scavenger, deprotonate to form isobutylene gas, or participate in unwanted side reactions by alkylating nucleophilic sites on the substrate.[8][14] The addition of scavengers like triethylsilane (TES) or anisole is a common strategy to mitigate this risk.
N-Cbz Deprotection: Catalytic Hydrogenolysis
The removal of the Cbz group is a reductive cleavage process that occurs on the surface of a palladium catalyst.[9]
-
Adsorption: The Cbz-protected amine adsorbs onto the surface of the Pd/C catalyst.
-
Hydrogenolysis: In the presence of hydrogen (H₂), the catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate.[9]
-
Intermediate Formation: This cleavage initially forms the unstable carbamic acid and toluene.[9]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]
This method is exceptionally mild and clean. However, its primary vulnerability is catalyst poisoning. Sulfur-containing compounds (thiols, thioethers) can irreversibly bind to the palladium surface, rendering it inactive.[12][15] Furthermore, other functional groups susceptible to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides, may be reduced under these conditions, necessitating careful substrate analysis.[16]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion and product purity.
Protocol 1: N-Boc Deprotection with TFA in DCM
This protocol describes the removal of the Boc group from N-Boc-4-ethylaminopiperidine.
Materials:
-
N-Boc-4-ethylaminopiperidine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Triethylsilane (TES, scavenger, 1.1 equiv, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-ethylaminopiperidine in DCM (approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add triethylsilane (if used), followed by the dropwise addition of TFA. Caution: The reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation.[13]
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Re-dissolve the residue in DCM and slowly add it to a stirred, saturated NaHCO₃ solution to neutralize the remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethylaminopiperidine.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
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A Comparative Guide to the Structural Validation of 1-Boc-4-ethylaminopiperidine: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of success. For small molecules like 1-Boc-4-ethylaminopiperidine, a key building block in medicinal chemistry, this structural certainty underpins everything from understanding its reactivity to predicting its interaction with a biological target. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard, offering atomic-level resolution of a molecule's conformation in the solid state.[1][2]
This guide provides an in-depth comparison of SCXRD with more routine spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of this compound. We will explore the causality behind the experimental choices for each technique, present detailed protocols, and compare the nature of the data each provides, offering researchers a clear perspective on when and why to employ each method.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides direct, unambiguous evidence of molecular structure, including bond lengths, angles, and stereochemistry.[2] However, its primary and most significant bottleneck is the requirement for a high-quality, single crystal.[1][2][3] The entire process hinges on the ability to coax molecules to pack in a highly ordered, crystalline lattice.
Experimental Protocol: From Powder to Structure
The journey to a crystal structure is a multi-step process that demands patience and precision. The workflow can be broken down into three fundamental stages: Crystallization, Data Collection, and Structure Refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step 1: Crystallization of this compound
The success of SCXRD is fundamentally dependent on obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[3] Crystallization is a process of purification based on solubility principles.[4] For a small organic molecule like this compound, which is a colorless oil at room temperature, several techniques can be employed.
-
Protocol: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the compound in various solvents. An ideal solvent is one in which the compound is moderately soluble.[5] For this molecule, solvents like ethyl acetate, dichloromethane, or a hexane/ethyl acetate mixture would be appropriate starting points.
-
Solution Preparation: Dissolve a small amount of the purified compound (e.g., 5-10 mg) in a minimal volume of the chosen solvent in a clean, small vial.[6]
-
Evaporation Control: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This restricts the rate of solvent evaporation.[7] A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[7]
-
Step 2: Data Collection and Analysis
Once a suitable crystal is obtained, it is mounted and exposed to an intense beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[3] This diffraction pattern contains all the information needed to determine the arrangement of atoms within the crystal lattice.
Interpreting the Results: The Crystallographic Information File (CIF)
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF). This standardized text file contains the atomic coordinates, bond lengths, bond angles, torsion angles, and other crystallographic parameters. For this compound, the CIF would provide definitive proof of the piperidine ring conformation (likely a chair), the connectivity of the ethylamino and Boc groups, and their relative stereochemistry.
| Parameter | Information Provided by SCXRD |
| Connectivity | Unambiguous atom-to-atom connections. |
| Bond Lengths/Angles | Precise measurements (e.g., C-N, C-C bond lengths). |
| Stereochemistry | Absolute configuration (if a chiral center were present). |
| Conformation | The 3D arrangement, e.g., chair conformation of the piperidine ring. |
| Purity | The structure represents the bulk of the crystalline material. |
The Workhorses: Spectroscopic Validation (NMR & MS)
While SCXRD is definitive, it is often time-consuming and not always feasible, especially when a compound does not readily crystallize.[1] For routine validation in a research setting, NMR spectroscopy and Mass Spectrometry are the primary tools. These techniques provide indirect but powerful evidence of a molecule's structure.[2]
Caption: Workflow for Spectroscopic Structure Validation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, which is a crucial first check. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.[8][9]
-
Expected HRMS Data for C₁₂H₂₄N₂O₂ (this compound):
-
Molecular Weight: 228.33 g/mol
-
Expected [M+H]⁺: 229.1911
-
Significance: Finding a peak at this precise m/z value confirms the elemental composition, ruling out thousands of other possibilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
-
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire a ¹H spectrum, followed by a ¹³C spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals.
-
Comparative Data Analysis: What NMR Tells Us vs. X-ray
| Feature | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| State | Solid-state | Solution-state | Solution-state |
| Connectivity | Direct observation | Inferred from couplings (2D NMR) | Inferred from chemical shifts |
| Proton Count | Inferred from model | Direct (from integration) | N/A |
| Carbon Count | Direct observation | N/A | Direct (number of signals) |
| Conformation | A single, static conformation | Population-weighted average | Population-weighted average |
| Symmetry | Asymmetry in the crystal lattice | Time-averaged molecular symmetry | Time-averaged molecular symmetry |
For this compound, the ¹H NMR would be expected to show distinct signals for the tert-butyl group (a large singlet at ~1.4 ppm), the ethyl group (a triplet and a quartet), and the piperidine ring protons (a series of complex multiplets). The ¹³C NMR would show the expected 10 unique carbon signals (assuming free rotation and symmetry), confirming the carbon backbone.
Conclusion: A Triad of Validation
The structural validation of a new chemical entity like this compound relies on a complementary suite of analytical techniques.
-
Mass Spectrometry provides the first piece of the puzzle: the molecular formula.
-
NMR Spectroscopy provides the second, larger piece: the molecular framework and connectivity in solution.
-
X-ray Crystallography , when achievable, provides the final, definitive picture: an unambiguous, high-resolution 3D structure in the solid state.
While NMR and MS are the routine workhorses for confirming identity and purity on a daily basis, SCXRD remains the ultimate arbiter for absolute structural proof. For drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions, ensuring the integrity of their research, and ultimately, accelerating the path to discovery.
References
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2011). Magnetic Resonance in Chemistry. [Link]
- Crystallization of small molecules. (n.d.).
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. PubMed. [Link]
- Crystallization. (n.d.).
- X-Ray Crystallography Laboratory. (n.d.). Michigan State University Department of Chemistry. [Link]
- Crystallisation Techniques. (2006). University of Bristol. [Link]
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025).
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]
- X-ray Crystallography. (n.d.).
- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
- Wolf, L., & Dossey, A. T. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
- Lodewyk, M. W., et al. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]
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A Senior Application Scientist's Guide to 1-Boc-4-ethylaminopiperidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. Among the vast array of functionalized piperidines, 1-Boc-4-ethylaminopiperidine has emerged as a critical building block, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors and G protein-coupled receptor (GPCR) modulators. This guide provides an in-depth analysis of the applications of this compound, a comparative assessment against viable alternatives, and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of the this compound Moiety
The utility of this compound in complex multi-step syntheses stems from a combination of structural and chemical attributes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature, offering robust protection under a wide range of reaction conditions while being readily removable under acidic conditions. This allows for selective functionalization at other positions of the molecule without undesired side reactions at the piperidine nitrogen. The ethylamino group at the 4-position provides a crucial nucleophilic handle for the introduction of diverse substituents, making it a versatile synthon for library synthesis and lead optimization.
Core Applications in Drug Discovery
Janus Kinase (JAK) Inhibitors
A prominent application of this compound and its analogs is in the synthesis of JAK inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.
Case Study: Synthesis of Tofacitinib and Oclacitinib Analogs
Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, and Oclacitinib, a veterinary medication for allergic dermatitis, both feature a substituted piperidine core. The synthesis of these molecules often involves the coupling of a functionalized piperidine with a pyrrolo[2,3-d]pyrimidine core. This compound serves as a key precursor to the requisite 4-amino-substituted piperidine fragment.
The general synthetic strategy involves the reductive amination of 1-Boc-4-piperidone with an appropriate amine, followed by further functionalization and eventual deprotection of the Boc group to allow for coupling with the heterocyclic core.
General synthetic workflow for JAK inhibitors using a 1-Boc-4-aminopiperidine derivative.
G Protein-Coupled Receptor (GPCR) Modulators
The 4-aminopiperidine scaffold is also a valuable pharmacophore in the design of GPCR modulators, which are crucial for treating a wide range of diseases, including neurological and cardiovascular disorders. The ability to introduce diverse substituents on the 4-amino group allows for fine-tuning of ligand-receptor interactions.
Application in the Synthesis of Novel GPCR Antagonists
Research into novel antagonists for receptors like the C-X-C chemokine receptor type 4 (CXCR4) and other GPCRs often utilizes 4-aminopiperidine derivatives. These building blocks enable the exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the piperidine nitrogen and the 4-amino group to optimize potency and selectivity.
Comparative Analysis: this compound vs. Alternatives
The choice of a building block in a synthetic campaign is a critical decision that impacts yield, purity, cost, and scalability. Here, we compare this compound with other commonly employed alternatives.
| Feature | This compound | Alternative 1: 1-Benzyl-4-aminopiperidine Derivatives | Alternative 2: Other N-Protected-4-aminopiperidines (e.g., Cbz) |
| Protection Strategy | Boc group: stable to a wide range of conditions, removed with acid. | Benzyl group: removed by hydrogenolysis. | Cbz group: removed by hydrogenolysis or strong acid/base. |
| Advantages | Orthogonal deprotection possible; generally clean reactions. | Can be more cost-effective for initial route scouting. | Offers alternative deprotection conditions. |
| Disadvantages | Higher cost of Boc-protected starting materials. | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes). | Can be more difficult to remove than Boc; potential for side reactions. |
| Typical Yields (Reductive Amination) | Generally high (85-95%). | Variable, can be lower due to over-alkylation. | Comparable to Boc, but deprotection can be less clean. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging due to catalyst poisoning or safety concerns with hydrogen. | Scalability depends on the specific deprotection method. |
Rationale for Choosing this compound: The Boc protecting group offers a significant advantage in complex syntheses where multiple functional groups are present. Its stability and the mild, specific conditions for its removal often lead to higher overall yields and purer products, justifying the initial higher cost of the starting material, especially in later-stage drug development and manufacturing.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of the title compound from commercially available 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add ethylamine (1.2 eq, 2.0 M solution in THF) followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a clear oil.
Expected Yield: 85-95%
Step-by-step workflow for the synthesis of this compound.
Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Coupling)
This protocol illustrates a common subsequent reaction to introduce an aryl group, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and heat the mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic use, particularly in the synthesis of JAK inhibitors and GPCR modulators, is well-documented. While alternative building blocks exist, the advantages offered by the Boc protecting group in terms of reaction specificity and overall yield often make it the preferred choice for complex, multi-step syntheses. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and reliable synthesis of novel therapeutics. As the demand for more targeted and selective drugs continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
References
- Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
- Upadacitinib: Process development of a JAK1 inhibitor.American Chemical Society, [Link]
- Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
- Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.ACS Figshare, [Link]
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.Scripps Research, [Link]
- Synthesis of N-Substituted piperidines
- Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases.Journal of Medicinal Chemistry, [Link]
- Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and r
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Design of allosteric modulators that change GPCR G protein subtype selectivity.bioRxiv, [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- How to Choose Piperidines: A Complete Buyer's Guide.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.Journal of Organic Chemistry, [Link]
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing, [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Design and synthesis of an aminopiperidine series of γ-secretase modul
A Comparative Guide to the Synthesis of 1-Boc-4-ethylaminopiperidine: A Cost-Benefit Analysis for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the 1-Boc-4-ethylaminopiperidine scaffold serving as a crucial building block in the development of a wide array of therapeutic agents. The selection of a synthetic route is a critical decision, directly impacting not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of the two primary methods for synthesizing this compound: one-pot reductive amination and a two-step direct alkylation. By delving into the mechanistic underpinnings, detailed experimental protocols, and a thorough economic evaluation, this document aims to equip researchers with the necessary insights to make an informed decision tailored to their specific laboratory and developmental needs.
Method 1: One-Pot Reductive Amination of 1-Boc-4-piperidone
Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines from carbonyl compounds.[1][2] In the context of this compound synthesis, this one-pot procedure involves the reaction of 1-Boc-4-piperidone with ethylamine to form an imine intermediate, which is then reduced in situ to the desired product.
Mechanistic Rationale and Experimental Choices
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[3] Unlike more powerful reducing agents such as sodium borohydride, NaBH(OAc)₃ is less likely to prematurely reduce the ketone, thereby minimizing the formation of the corresponding alcohol byproduct, tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the solubility of the reactants and intermediates. A slightly acidic medium, often facilitated by the addition of a catalytic amount of acetic acid, promotes the formation of the iminium ion, which is more susceptible to reduction.
Experimental Protocol: Reductive Amination
Materials:
-
1-Boc-4-piperidone
-
Ethylamine (as a solution, e.g., 70% in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane, add ethylamine (1.2 equivalents).
-
If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Side Products and Troubleshooting
The primary potential side products in this reaction are the over-alkylated tertiary amine and the alcohol resulting from the reduction of the starting ketone. The formation of the tertiary amine can be minimized by using a modest excess of ethylamine and controlling the reaction temperature. As previously mentioned, the use of the selective reducing agent NaBH(OAc)₃ significantly mitigates the formation of the alcohol byproduct. Incomplete conversion can be addressed by extending the reaction time or by the careful addition of a small amount of extra reducing agent.
Method 2: Direct Alkylation of 1-Boc-4-aminopiperidine
An alternative approach to this compound involves the direct N-alkylation of the readily available 1-Boc-4-aminopiperidine with a suitable ethylating agent. This method, while conceptually straightforward, presents its own set of challenges, primarily centered around controlling the degree of alkylation.
Mechanistic Rationale and Experimental Choices
The direct alkylation of amines is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of 1-Boc-4-aminopiperidine acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate. A base is typically required to neutralize the proton generated during the reaction, driving the equilibrium towards the product. Common bases for this transformation include potassium carbonate or triethylamine. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being preferred to facilitate the SN2 reaction. A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the ethylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[4] This can be controlled to some extent by carefully managing the stoichiometry of the reactants and the reaction temperature.
Experimental Protocol: Direct Alkylation
Materials:
-
1-Boc-4-aminopiperidine
-
Ethyl iodide or Diethyl sulfate
-
Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-4-aminopiperidine (1.0 equivalent) in DMF or acetonitrile, add potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Add the ethylating agent (ethyl iodide or diethyl sulfate, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis per gram of the final product is presented. The prices of the starting materials and reagents are based on current market estimates from various suppliers and may vary. The yields are based on literature precedents for similar reactions.
| Parameter | Method 1: Reductive Amination | Method 2: Direct Alkylation |
| Starting Material | 1-Boc-4-piperidone | 1-Boc-4-aminopiperidine |
| Key Reagents | Ethylamine, Sodium triacetoxyborohydride | Ethyl iodide or Diethyl sulfate, Base (K₂CO₃ or NEt₃) |
| Typical Yield | ~85% | ~60% (due to potential over-alkylation) |
| Cost of Starting Material (per gram) | ~$10 | ~$15 |
| Cost of Key Reagents (per reaction scale) | Moderate | Low to Moderate |
| Estimated Cost per Gram of Product | Lower | Higher |
| Process Complexity | One-pot, straightforward workup | Two-step (if starting from a protected amine), potential for complex mixture purification |
| Control over Byproducts | Good, with a selective reducing agent | Challenging, risk of over-alkylation |
| Scalability | Readily scalable | Scalability can be challenging due to the need for precise stoichiometric control |
| Safety and Environmental Considerations | NaBH(OAc)₃ is less toxic than other borohydrides. Chlorinated solvents are commonly used. | Ethylating agents like diethyl sulfate are toxic and carcinogenic. Solvents like DMF have health concerns. |
Conclusion and Recommendations
Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. However, a comprehensive analysis reveals that reductive amination is the superior method for most laboratory and process development applications.
The primary advantages of reductive amination are its higher typical yield, better control over byproduct formation, and overall lower estimated cost per gram of the final product. The one-pot nature of the reaction also simplifies the experimental workflow.
Direct alkylation, while seemingly simpler, is hampered by the significant challenge of controlling over-alkylation, which leads to lower yields of the desired secondary amine and more complex purification procedures. Furthermore, the use of highly toxic and carcinogenic ethylating agents like diethyl sulfate raises significant safety and environmental concerns.
For researchers prioritizing high yield, purity, and cost-effectiveness, the reductive amination of 1-Boc-4-piperidone with ethylamine using sodium triacetoxyborohydride is the recommended synthetic strategy.
Visualization of Synthetic Pathways
Reductive Amination Workflow
Caption: Reductive amination pathway.
Direct Alkylation Workflow
Caption: Direct alkylation pathway.
References
- Alkali Scientific. 4-Amino-1-Boc-piperidine, 1 X 1 g (640042-1G). [Link]
- IndiaMART. Ethyl Iodide - 75-03-6 Latest Price, Manufacturers & Suppliers. [Link]
- Alpha Chemika. ETHYL IODIDE For Synthesis. [Link]
- The Lab Depot. Ethyl Iodide, Reagent. [Link]
- Tradeindia. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers. [Link]
- Sdfine.
- IndiaMART. Diethyl Sulphate - Diethyl Sulfate Latest Price, Manufacturers & Suppliers. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal.
Sources
A Researcher's Guide to the Spectroscopic Characterization of 1-Boc-4-ethylaminopiperidine and Its Derivatives
Abstract: The 1-Boc-4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1][2] The introduction of substituents, such as an ethyl group at the 4-amino position, creates novel derivatives like 1-Boc-4-ethylaminopiperidine, whose precise structural confirmation is paramount for successful drug development campaigns. This guide provides a comprehensive framework for the spectroscopic characterization of this key intermediate and its related analogs. In the absence of a dedicated public spectral database for this specific compound, we present a detailed comparison based on predicted data, spectral information from foundational analogs, and established spectroscopic principles. We further provide robust, field-tested protocols for data acquisition and interpretation, empowering researchers to confidently validate their synthetic outcomes.
The Strategic Importance of the Boc-Piperidine Scaffold
The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile scaffold for exploring three-dimensional chemical space.[3] Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard and highly effective strategy in multi-step synthesis. The Boc group is exceptionally stable under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, offering a reliable method for controlled deprotection.[4][5][6]
The verification of a successful Boc protection is therefore a critical in-process control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for this confirmation, providing unambiguous evidence of the group's installation.[4]
Predicted Spectroscopic Profile of this compound
To effectively characterize this compound, a multi-faceted spectroscopic approach is essential. The following sections detail the predicted data based on fundamental principles and comparison with structurally similar molecules.
¹H NMR Spectroscopy: The Definitive Fingerprint
The ¹H NMR spectrum provides the most direct evidence for the successful synthesis of the target compound. The key diagnostic signals are the large singlet for the Boc group and the characteristic patterns of the ethyl and piperidine protons.
Causality Behind the Signals:
-
Boc Group: The nine protons of the tert-butyl group are chemically equivalent, resulting in a sharp, intense singlet typically found in an uncongested upfield region of the spectrum (~1.45 ppm). Its integration value of 9H is an unmistakable marker.[4]
-
Piperidine Ring Protons: The protons on the piperidine ring exist in a dynamic equilibrium of chair conformations. Protons on carbons adjacent to the Boc-protected nitrogen (C2 and C6) are deshielded due to the electron-withdrawing effect of the carbamate and typically appear as broad multiplets around 2.8-4.1 ppm. The protons on C3, C4, and C5 are more shielded and appear further upfield.
-
Ethyl Group: The ethyl group will present as a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons, consistent with the n+1 rule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Broad Multiplet | 2H | Piperidine H-2ax, H-6ax |
| ~2.8 - 3.0 | Broad Multiplet | 2H | Piperidine H-2eq, H-6eq |
| ~2.65 | Quartet (q) | 2H | -NH-CH₂ -CH₃ |
| ~2.5 - 2.6 | Multiplet | 1H | Piperidine H-4 |
| ~1.8 - 1.9 | Multiplet | 2H | Piperidine H-3ax, H-5ax |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) |
| ~1.2 - 1.3 | Multiplet | 2H | Piperidine H-3eq, H-5eq |
| ~1.10 | Triplet (t) | 3H | -NH-CH₂-CH₃ |
| ~0.9 - 1.0 | Broad Singlet | 1H | -NH - |
¹³C NMR, IR, and Mass Spectrometry Predictions
Complementary techniques provide further validation of the molecular structure.
Table 2: Predicted ¹³C NMR, IR, and MS Data for this compound
| Spectroscopic Technique | Feature | Predicted Value / Observation | Rationale |
| ¹³C NMR | Carbonyl Carbon (Boc) | ~154.9 ppm | Characteristic chemical shift for a carbamate carbonyl. |
| Quaternary Carbon (Boc) | ~79.5 ppm | The central carbon of the tert-butyl group. | |
| Piperidine C-2, C-6 | ~44.0 ppm | Carbons adjacent to the Boc-protected nitrogen. | |
| Piperidine C-4 | ~50.0 ppm | Carbon bearing the ethylamino substituent. | |
| Ethyl -CH₂- | ~43.5 ppm | Methylene carbon of the ethyl group. | |
| Piperidine C-3, C-5 | ~32.0 ppm | Remaining piperidine ring carbons. | |
| tert-butyl -CH₃ (Boc) | ~28.4 ppm | Equivalent methyl carbons of the Boc group. | |
| Ethyl -CH₃ | ~15.5 ppm | Methyl carbon of the ethyl group. | |
| IR Spectroscopy | N-H Stretch (Carbamate) | ~3350-3450 cm⁻¹ (broad) | Characteristic of the N-H bond in the carbamate. |
| C-H Stretch (Aliphatic) | ~2850-2980 cm⁻¹ | C-H bonds of the piperidine, ethyl, and Boc groups. | |
| C=O Stretch (Carbamate) | ~1680-1700 cm⁻¹ (strong) | A very strong and sharp peak, diagnostic for the Boc carbonyl. | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 228.18 | Calculated for C₁₂H₂₄N₂O₂. |
| Key Fragment | m/z = 172.16 | Loss of isobutylene (-56 Da) from the Boc group. | |
| Key Fragment | m/z = 128.13 | Loss of the entire Boc group (-100 Da). | |
| Key Fragment | m/z = 57.07 | tert-Butyl cation, often the base peak. |
Comparative Analysis: Learning from Simpler Analogs
Characterizing a novel derivative is often facilitated by comparing its spectral data to that of well-known, simpler precursors. This comparison helps in assigning signals and confirming the addition of new functional groups.
Table 3: Comparative ¹H NMR Chemical Shifts (ppm) for Key Protons in 1-Boc-Piperidine Derivatives (in CDCl₃)
| Compound | Boc Protons (-C(CH₃)₃) | Piperidine H-2, H-6 | Piperidine H-4 |
| 1-Boc-piperidine[7] | ~1.45 | ~3.38 | ~1.53 |
| 1-Boc-4-hydroxypiperidine[8] | ~1.46 | ~3.89 (ax), ~2.99 (eq) | ~3.75 |
| 1-Boc-4-aminopiperidine[9] | ~1.45 | ~3.90 (ax), ~2.80 (eq) | ~2.65 |
| This compound (Predicted) | ~1.45 | ~4.0 (ax), ~2.9 (eq) | ~2.55 |
This comparison demonstrates how the substituent at the C-4 position influences the chemical shifts of adjacent protons, providing a logical framework for spectral assignment.
Protocols for Robust Data Acquisition and Validation
Adherence to standardized protocols ensures data reproducibility and integrity. The following workflows are designed to be self-validating systems for confirming the structure of this compound.
Overall Characterization Workflow
The logical flow from synthesis to final confirmation involves sequential purification and multi-modal spectroscopic analysis.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality data for unambiguous structural elucidation.
Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
Glass vial and pipette
-
NMR tube (5 mm)
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer: Using a clean pipette, transfer the solution into a clean, dry NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (7.26 ppm for CDCl₃).[4]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
-
Validation Checklist:
Using Public Databases & Prediction Tools
While the Spectral Database for Organic Compounds (SDBS) is an excellent free resource, it may not contain data for highly specific or novel compounds.[10][11][12] In such cases, online prediction tools and searching by substructures become invaluable.
Workflow for Data Prediction and Comparison
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 12. biorlab.com [biorlab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-4-Ethylaminopiperidine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents from acquisition to disposal. 1-Boc-4-ethylaminopiperidine, a substituted piperidine derivative, is a valuable building block in medicinal chemistry. However, its structural similarity to other biologically active amines and piperidines necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is to treat all waste as hazardous unless explicitly confirmed otherwise by a qualified safety officer or through comprehensive analysis. This conservative approach ensures the highest level of safety and environmental protection.
Hazard Assessment and Immediate Safety Precautions
Therefore, it is imperative to handle this compound as a hazardous substance.
Mandatory Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.
-
Body Protection: A lab coat or chemically impervious clothing is required to prevent skin contact.
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.
The Disposal Workflow: A Step-by-Step Protocol
Disposing of chemical waste is a systematic process governed by federal and local regulations. The following workflow ensures compliance and safety.
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.
-
Corrosivity: As an amine, this compound is likely basic. If an aqueous solution of the waste has a pH greater than or equal to 12.5, it is classified as a corrosive hazardous waste.
-
Toxicity: While specific toxicity data is unavailable, related piperidines exhibit acute toxicity. It is prudent to manage this compound as potentially toxic.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions.
-
Isolate the Waste: Keep this compound waste separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent violent reactions.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material that does not react with the chemical (e.g., high-density polyethylene, HDPE, or glass). The container must have a secure, screw-top cap.
-
Leave Headroom: Do not fill the container completely. Leave at least 10% of the volume as headroom to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date when waste was first added to the container (the "accumulation start date")
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: The waste container must be kept closed at all times except when adding waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant tray or bin to contain any potential leaks.
Step 5: Arranging for Final Disposal
The final and only acceptable disposal route is through a licensed professional waste disposal service.
-
Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) or equivalent department is responsible for managing the hazardous waste program.
-
Request Pickup: Follow your institution's specific procedures to submit a waste collection request form as soon as the container is full or ready for pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its generation to its final treatment facility, a process known as "cradle-to-grave" management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels on their own.
-
Collect and Package: Carefully sweep or scoop the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Summary of Key Disposal Parameters
| Parameter | Guideline/Requirement | Rationale & Authority |
| Waste Classification | Hazardous Waste | Assumed corrosive (amine) and toxic based on analogs. Governed by EPA RCRA regulations. |
| Disposal Route | PROHIBITED: Sewer/Drain, Regular Trash. REQUIRED: Licensed Hazardous Waste Vendor. | Prevents environmental contamination and ensures compliance with local and federal law. |
| PPE | Chemical Goggles, Resistant Gloves, Lab Coat. | Protects against skin/eye corrosion and irritation. Mandated by OSHA Hazard Communication Standard. |
| Container | Chemically compatible (e.g., HDPE), sealed with screw-top cap. | Prevents leaks, spills, and reactions between the waste and its container. |
| Storage (SAA) | At/near point of generation, container closed, secondary containment recommended. | Minimizes risk of spills and exposure in the lab. Complies with EPA/OSHA regulations. |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazard Warning, Accumulation Date. | Ensures proper identification for safe handling and compliant disposal. |
References
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University. [Link]
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- American Chemical Society. Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste. U.S. EPA. [Link]
- Clean Management Environmental Group, Inc.
- California Department of Toxic Substances Control. Defining Hazardous Waste. DTSC. [Link]
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
- U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. [Link]
- Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. YouTube. [Link]
- CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- DuraLabel. OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. [Link]
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. ESSR. [Link]
- CATO Research Chemical Inc.
- Alfa Aesar. Safety Data Sheet for 4-N-BOC-Aminopiperidine. Thermo Fisher Scientific. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
